5-Nitropyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-4(7(9)10)2-6-3-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBWBJRTVNLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376560 | |
| Record name | 5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-26-0 | |
| Record name | 5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-Nitropyridin-3-ol" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its characteristics, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and comparison.
Core Physical and Chemical Properties
This compound is a pale-yellow to yellow-brown solid.[1] While a definitive experimental melting point is not widely reported in the literature, its structural analogs and computed data suggest it is a solid at room temperature. The compound's key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 140.10 g/mol | [2] |
| CAS Number | 186593-26-0 | [1][2][3] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Boiling Point (Computed) | 411.7 °C at 760 mmHg | [4] |
| Flash Point (Computed) | 202.8 °C | [4] |
| Density (Computed) | 1.507 g/cm³ | [4] |
Synthesis and Reactivity
The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is substituted with an electron-withdrawing nitro group and an electron-donating hydroxyl group. The nitro group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The interplay of these two functional groups will govern the regioselectivity of further chemical modifications. The nitro group can also undergo reduction to an amino group, providing a route to a variety of other functionalized pyridine derivatives.
Spectroscopic Data
Detailed experimental spectral data for this compound is scarce in the public domain. However, based on the known spectral properties of related nitropyridine and hydroxypyridine compounds, the following characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the positions of the nitro and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups will exhibit characteristic downfield and upfield shifts, respectively.
-
FTIR: The infrared spectrum will likely show characteristic absorption bands for the O-H stretching of the hydroxyl group, N-O stretching vibrations of the nitro group, and C=C and C=N stretching vibrations of the pyridine ring.
-
UV-Vis: The UV-Vis spectrum is expected to exhibit absorption maxima characteristic of a substituted pyridine ring containing a nitro group, which is a chromophore.
Potential Biological Activity
Nitropyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[7] The nitro group is a key pharmacophore in many bioactive molecules. While specific studies on the biological activity of this compound are limited, its structural features suggest potential for further investigation in drug discovery programs. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitro group) could facilitate interactions with biological targets such as enzymes and receptors.
Further research, including in vitro bioassays to evaluate its cytotoxicity against various cell lines and enzyme inhibition studies, is necessary to elucidate the specific biological and pharmacological properties of this compound.
Experimental Workflows and Logical Relationships
To facilitate further research and development involving this compound, the following diagrams illustrate a potential synthetic workflow and a logical relationship for investigating its biological activity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 6. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
"5-Nitropyridin-3-ol" IUPAC name and structure
Introduction: 5-Nitropyridin-3-ol is a heterocyclic organic compound belonging to the nitropyridine class. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.[1] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the pyridine ring makes this compound a versatile scaffold for synthesizing more complex molecules and a subject of interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential mechanism of biological action.
Chemical Identity and Structure
The definitive identification of a chemical compound relies on its universally accepted nomenclature and structural identifiers.
-
IUPAC Name: The preferred IUPAC name for this compound is This compound .[2][3]
-
Synonyms: It is also known as 3-Hydroxy-5-nitropyridine and 5-nitro-3-pyridinol.[3]
-
CAS Number: 186593-26-0[3]
-
Molecular Formula: C₅H₄N₂O₃[3]
-
Structural Identifiers:
The structure consists of a pyridine ring substituted with a hydroxyl group at position 3 and a nitro group at position 5. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and predicting its behavior in biological systems. The following data has been compiled from computed and experimental sources.
| Property | Value | Source |
| Molecular Weight | 140.10 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | N/A |
| Boiling Point | 411.7 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 202.8 °C (Predicted) | N/A |
| Density | 1.507 g/cm³ (Predicted) | N/A |
| XLogP3 | 0.3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Polar Surface Area | 78.9 Ų | [3] |
Synthesis and Experimental Protocols
While specific peer-reviewed synthetic protocols for this compound are not extensively detailed in readily available literature, a viable synthetic route can be postulated based on established chemical transformations for analogous pyridine derivatives. A common approach involves the nitration of an aminopyridine precursor, followed by a diazotization-hydrolysis sequence to introduce the hydroxyl group.
Proposed Synthetic Route: 3-Aminopyridine → 3-Amino-5-nitropyridine → this compound
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Nitration of 3-Aminopyridine.
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 3-aminopyridine to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40-50 °C) for several hours to ensure the completion of the nitration reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction, precipitating the nitrated product, primarily 3-amino-5-nitropyridine.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Step 2: Diazotization and Hydrolysis of 3-Amino-5-nitropyridine.
-
Dissolve the 3-amino-5-nitropyridine from Step 1 in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C to form the intermediate diazonium salt.
-
Once the addition is complete, stir the solution for an additional 30 minutes at low temperature.
-
Gently heat the reaction mixture (e.g., to 60-80 °C). Nitrogen gas will evolve as the diazonium group is hydrolyzed and replaced by a hydroxyl group.[4]
-
After the gas evolution ceases, cool the solution and neutralize it to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
-
-
Analytical Confirmation: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5]
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively characterized. However, the broader class of nitroaromatic compounds, including nitropyridines, are known to exert biological effects through specific mechanisms, often involving the enzymatic reduction of the nitro group.[1]
Postulated Mechanism of Action: Bioactivation by Nitroreductases
A widely accepted mechanism for the cytotoxicity of many nitroaromatic compounds is their activation by nitroreductase enzymes present in both prokaryotic and eukaryotic cells.[6]
-
Enzymatic Reduction: The electron-deficient nitro group of this compound can act as a substrate for nitroreductase enzymes (Type I or Type II).
-
Formation of Reactive Intermediates: These enzymes catalyze the reduction of the nitro group (-NO₂) to highly reactive intermediates, such as the nitroso (-NO) and hydroxylamine (-NHOH) species.[6]
-
Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins. This can lead to disruption of cellular processes, induction of oxidative stress, and ultimately, cytotoxicity or apoptosis.
This bioactivation pathway is the basis for the antibacterial activity of drugs like nitrofurantoin and the targeted anticancer therapies that utilize nitroreductases for prodrug activation.[6] It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in antimicrobial or oncology research.
Conclusion
This compound is a well-defined chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical properties can be reliably estimated, and a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. Its structural similarity to other biologically active nitropyridines suggests that its potential mechanism of action likely involves enzymatic bioactivation, a pathway that is a cornerstone of several therapeutic strategies. This technical guide provides a foundational resource for researchers and scientists interested in exploring the synthesis, properties, and potential applications of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. 36625-63-5|6-Methyl-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
"5-Nitropyridin-3-ol" molecular weight and formula
An In-depth Technical Guide on 5-Nitropyridin-3-ol
This guide provides an overview of the fundamental physicochemical properties of this compound, a heterocyclic compound of interest in various research and development domains. The information is tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are critical for a range of applications, from analytical chemistry to computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | PubChem[1], CymitQuimica[2], Matrix Fine Chemicals[3], Alfa Chemistry[4] |
| Molecular Weight | 140.10 g/mol | PubChem[1] |
| Molecular Weight | 140.098 | CymitQuimica[2], Matrix Fine Chemicals[3] |
| Molecular Weight | 140.0969 | Alfa Chemistry[4] |
Physicochemical Properties
This compound, also known by its synonym 3-Hydroxy-5-nitropyridine, is a solid compound that typically appears in a pale-yellow to yellow-brown form[2].
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are extensive and can be found in various chemical literature and patents. A generalized workflow for its characterization often involves:
-
Synthesis: Chemical synthesis through nitration of a pyridine precursor.
-
Purification: Recrystallization or column chromatography to achieve the desired purity, often 96% or higher[4].
-
Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the final compound.
Visualized Data Relationships
The following diagram illustrates the direct relationship between the compound's name and its core molecular identifiers.
References
An In-depth Technical Guide to 5-Nitropyridin-3-ol (CAS: 186593-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitropyridin-3-ol, alongside a detailed, inferred experimental protocol for its synthesis. While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, this guide also explores the known biological activities of the broader class of nitropyridines to offer insights into its potential applications in drug discovery and development.
Core Chemical and Physical Properties
This compound, with the CAS number 186593-26-0, is a nitro-substituted pyridine derivative. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Hydroxy-5-nitropyridine, 5-nitro-3-pyridinol |
| Molecular Formula | C₅H₄N₂O₃ |
| Molecular Weight | 140.10 g/mol |
| Appearance | Pale-yellow to yellow-brown solid |
| Boiling Point | 411.7 °C at 760 mmHg |
| Flash Point | 202.8 °C |
| Density | 1.507 g/cm³ |
| InChI Key | GFNBWBJRTVNLMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1O)--INVALID-LINK--[O-] |
Synthesis of this compound: An Inferred Experimental Protocol
Reaction Scheme:
A plausible synthetic workflow for this compound.
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Starting Material: Slowly add 3-hydroxypyridine to the cooled sulfuric acid with constant stirring. The temperature should be carefully monitored and maintained below 10°C.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature below 10°C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral. The precipitated solid can then be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Flow of the Synthesis:
Step-by-step synthesis and purification process.
Potential Biological Activity and Applications in Drug Development
While direct experimental data on the biological activity of this compound is scarce, the broader class of nitropyridines has been extensively studied and shown to possess a wide range of pharmacological activities.[3][4] These compounds are recognized as valuable scaffolds in medicinal chemistry.[3]
Nitropyridine derivatives have been reported to exhibit activities including:
-
Anticancer: Some nitropyridines have shown potential as anticancer agents.[3]
-
Antimicrobial: Antibacterial and antifungal properties have been observed in various nitropyridine compounds.[3]
-
Enzyme Inhibition: N-Methyl-5-nitropyridin-3-amine, a related compound, has been investigated as a potential enzyme inhibitor.[5]
The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, a hydrogen bond donor and acceptor, on the pyridine ring of this compound suggests that it could interact with biological targets. The nitro group can be metabolically reduced to form reactive intermediates that may exert cytotoxic effects, a mechanism often exploited in the design of antimicrobial and anticancer drugs.
Given the established biological potential of the nitropyridine scaffold, this compound represents a promising starting point for the synthesis of novel drug candidates. Further derivatization of the hydroxyl group or modification of the pyridine ring could lead to the development of compounds with enhanced potency and selectivity for various therapeutic targets.
Signaling Pathways: An Area for Future Investigation
Currently, there is no specific information in the scientific literature linking this compound to any particular signaling pathway. The general biological activities of nitropyridines suggest potential interactions with various cellular processes, but detailed mechanistic studies for this specific compound have not been published.
Future research could explore the effects of this compound on key signaling pathways implicated in diseases such as cancer and infectious diseases. For example, its potential to induce oxidative stress through the reduction of the nitro group could modulate redox-sensitive signaling pathways.
Hypothetical Signaling Interaction:
A potential mechanism of action for this compound.
Conclusion
This compound is a readily characterizable compound with a clear, albeit inferred, synthetic pathway. While its specific biological activities and mechanisms of action remain to be elucidated, its structural relationship to the broader class of bioactive nitropyridines makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its pharmacological properties and interactions with cellular signaling pathways is warranted to unlock its full therapeutic potential.
References
- 1. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-Methyl-5-nitropyridin-3-amine [smolecule.com]
Spectroscopic Profile of 5-Nitropyridin-3-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridin-3-ol, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (C₅H₄N₂O₃) is a substituted pyridine derivative with significant potential in various chemical syntheses.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, imparts unique electronic and chemical properties. Accurate spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in reaction mechanisms. This guide presents predicted spectroscopic data and generalized experimental protocols to facilitate its study.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data obtained from computational models. These predictions serve as a valuable reference for the initial identification and analysis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.8 - 9.0 | Singlet | H-2 |
| ~8.4 - 8.6 | Singlet | H-4 |
| ~7.5 - 7.7 | Singlet | H-6 |
| ~5.0 - 6.0 (broad) | Singlet | OH |
Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C-3 |
| ~148 - 153 | C-5 |
| ~140 - 145 | C-2 |
| ~130 - 135 | C-6 |
| ~120 - 125 | C-4 |
Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1570 | Strong | C=C stretch (aromatic ring) |
| 1550 - 1500 | Strong | N-O stretch (nitro group) |
| 1350 - 1300 | Strong | N-O stretch (nitro group) |
| 1250 - 1150 | Medium | C-O stretch (hydroxyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 140 | Molecular ion [M]⁺ |
| 110 | Loss of NO ([M-NO]⁺) |
| 94 | Loss of NO₂ ([M-NO₂]⁺) |
| 84 | Loss of CO from [M-NO]⁺ |
| 66 | Further fragmentation |
Note: The molecular weight of this compound is approximately 140.10 g/mol .[1] Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic and phenolic compounds.
Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
This protocol is applicable for acquiring ¹H and ¹³C NMR spectra of pyridine derivatives.
A. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
B. Data Acquisition:
-
Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
C. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply a baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
IR Spectroscopy Protocol
This protocol describes the analysis of a solid organic compound using the thin solid film method.[2]
A. Sample Preparation:
-
Place a small amount (a few milligrams) of this compound into a clean vial.
-
Add a few drops of a volatile solvent (e.g., methanol or acetone) to dissolve the solid.
-
Deposit a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
B. Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
C. Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
Mass Spectrometry Protocol
This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.
A. Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
B. Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[3][4][5]
-
The resulting ions, including the molecular ion and various fragment ions, are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
C. Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Nitropyridin-3-ol. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from general chemical principles, data on structurally related compounds, and established protocols for physicochemical characterization.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₃.[1][2][3] Its structure, featuring a pyridine ring substituted with both a nitro group and a hydroxyl group, suggests potential applications in medicinal chemistry and materials science. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, a hydrogen bond donor and acceptor, significantly influence the molecule's physicochemical properties, including its solubility and stability. Understanding these properties is critical for its potential development as a drug candidate or for other applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that most of these values are computationally predicted and await experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 140.10 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 186593-26-0 | [1][2] |
| Boiling Point (Predicted) | 411.7 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.507 g/cm³ | [3] |
| XLogP3 (Predicted) | 0.3 | [2] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to moderately soluble | The hydroxyl and pyridine nitrogen can form hydrogen bonds with water. The nitro group can also participate in dipole-dipole interactions. |
| Methanol, Ethanol | Soluble | Polar protic nature of alcohols facilitates hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent capable of solvating a wide range of compounds. |
| Dichloromethane | Sparingly soluble | Lower polarity compared to protic solvents. |
| Hexane | Insoluble | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |
Stability Profile
The stability of pyridine derivatives is generally considered to be high.[4] However, the presence of a nitro group can render the molecule susceptible to specific degradation pathways. A comprehensive stability assessment should evaluate the impact of pH, temperature, and light.
pH Stability
The ionization state of this compound will be pH-dependent due to the acidic hydroxyl group and the basic pyridine nitrogen. This can significantly influence its stability, as different ionic forms may have varying susceptibilities to degradation.[5][6] For instance, hydrolysis of the nitro group or other reactions could be catalyzed under acidic or basic conditions.
Thermal Stability
Nitropyridine derivatives are often thermally stable.[7][8] However, energetic nitro compounds can be prone to thermal decomposition at elevated temperatures.[9] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to determine its decomposition temperature and thermal behavior.
Photostability
Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to photochemical reactions, resulting in the formation of degradation products.[10][11][12][13] Photostability testing is crucial to determine the need for light-protective packaging and handling procedures.
Experimental Protocols
Detailed experimental protocols are essential for generating reliable solubility and stability data. The following sections outline standard methodologies that can be applied to this compound.
Solubility Determination Protocol
A common method for determining thermodynamic solubility is the shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Stability Study Protocols
Stability studies should be conducted according to ICH guidelines to ensure the data is suitable for regulatory submissions.
Workflow for pH Stability Study
Caption: General workflow for a pH-dependent stability study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 7, and 9).
-
Incubation: Store the solutions at a constant temperature (e.g., 40 °C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any major degradation products. The degradation kinetics can then be determined.
Methodology:
-
Sample Preparation: Prepare solid and solution samples of this compound.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guideline requirements, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photodegradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, general knowledge of nitroaromatic chemistry suggests potential routes of degradation.
Logical Relationship for Potential Degradation
Caption: Potential stressors and degradation pathways for this compound.
Possible degradation pathways could include:
-
Reduction of the nitro group: This is a common reaction for nitroaromatic compounds and can lead to the formation of nitroso, hydroxylamino, and amino derivatives.
-
Ring cleavage: Under harsh conditions, the pyridine ring could undergo cleavage.
-
Polymerization: Under certain stress conditions, phenolic compounds can be prone to polymerization.
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessment.
Table 3: Recommended Analytical Techniques
| Technique | Application | Details |
| HPLC-UV | Quantification of this compound and its degradation products. | Reversed-phase chromatography is typically suitable for polar aromatic compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point. UV detection should be set at the wavelength of maximum absorbance for this compound. |
| LC-MS | Identification of unknown degradation products. | Provides molecular weight information, which is crucial for elucidating the structure of degradation products. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation. |
| NMR Spectroscopy | Structural elucidation of degradation products. | ¹H and ¹³C NMR are essential for confirming the chemical structure of isolated degradation products. |
| FTIR Spectroscopy | Functional group analysis. | Can be used to identify changes in functional groups during degradation. |
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking in the public literature, the provided protocols and theoretical considerations offer a solid foundation for researchers, scientists, and drug development professionals to undertake a comprehensive physicochemical characterization of this compound. The generation of such data is a critical step in assessing its potential for further development.
References
- 1. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]
- 2. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. bfarm.de [bfarm.de]
- 12. ema.europa.eu [ema.europa.eu]
- 13. q1scientific.com [q1scientific.com]
Potential Biological Activity of 5-Nitropyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridin-3-ol is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃. Its structure, featuring both a nitro group and a hydroxyl group on a pyridine ring, suggests the potential for diverse biological activities. The pyridine scaffold is a common motif in many pharmaceuticals, and the presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups can significantly influence its interaction with biological targets.[1][2] This guide will explore the theoretical potential of this compound in various therapeutic areas, drawing parallels from published research on analogous compounds.
Inferred Potential Biological Activities
Based on the biological activities of related nitropyridines and hydroxypyridine derivatives, this compound could plausibly exhibit the following activities:
-
Antimicrobial Activity: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[3][4] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[5][6] Furthermore, various pyridine derivatives have demonstrated antibacterial and antifungal properties.[1][7] For instance, derivatives of 3-hydroxy-2-nitropyridine have been synthesized and shown to possess activity against various bacterial and fungal strains.[8]
-
Antitumor Activity: Many nitropyridine derivatives have been investigated for their potential as anticancer agents.[1][9] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Pyridine derivatives have been shown to exhibit cytotoxic effects on various human tumor cell lines.[10][11][12][13] The presence of a hydroxyl group, as seen in some active pyridine derivatives, has been correlated with enhanced antiproliferative activity.[2]
-
Enzyme Inhibition: The structural features of this compound suggest it could act as an inhibitor for various enzymes. For example, some nitropyridine derivatives have been identified as inhibitors of urease and chymotrypsin.[1]
Structure-Activity Relationship (SAR) Insights from Related Compounds
The following table summarizes quantitative data for structurally related compounds, which may provide a starting point for the investigation of this compound.
| Compound Class | Specific Compound/Derivative | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Nitropyridines | 5-nitropyridin-2-yl derivative | Urease Inhibition | IC₅₀: 29.21 ± 0.98 μM | [1] |
| Nitropyridines | 5-nitropyridin-2-yl derivative | Chymotrypsin Inhibition | IC₅₀: 8.67 ± 0.1 μM | [1] |
| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (5) | Cytotoxicity (XF 498) | ED₅₀: 0.006 µg/ml | [10] |
| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (5) | Cytotoxicity (HCT 15) | ED₅₀: 0.073 µg/ml | [10] |
| Nitropyridines | Pyridino[2,3-f]indole-4,9-dione derivative (7) | Cytotoxicity (HCT 15) | ED₅₀: 0.065 µg/ml | [10] |
| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antifungal (C. albicans, C. glabrata, C. tropicalis) | MIC: 62.5 μg/mL | [8] |
| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antibacterial (E. faecalis) | MIC: 7.8 μg/mL | [8] |
| Hydroxypyridine Derivatives | N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Antibacterial (S. aureus) | MIC: 31.2 μg/mL | [8] |
Suggested Experimental Protocols for Future Investigation
To elucidate the biological activity of this compound, the following experimental workflows are proposed.
General Experimental Workflow
Caption: A general workflow for the synthesis, purification, biological screening, and mechanistic investigation of this compound.
Antimicrobial Activity Screening Protocol
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can then be calculated.
Potential Signaling Pathway Involvement
Given the potential for antitumor activity, this compound could modulate various signaling pathways implicated in cancer. A hypothetical pathway is illustrated below.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 5-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitropyridin-3-ol is a heterocyclic organic compound that has garnered interest within the scientific community due to its presence as a key structural motif in a variety of biologically active molecules. While direct, comprehensive studies on the mechanism of action of this compound are limited, analysis of its derivatives and related compounds has given rise to several compelling theories. This technical guide provides an in-depth exploration of these proposed mechanisms, supported by available data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The multifaceted nature of its potential biological targets suggests that this compound and its analogs may offer a rich scaffold for the development of novel therapeutics across diverse disease areas.
Core Mechanistic Action Theories
The biological activity of compounds containing the this compound core is not attributed to a single, definitive mechanism. Instead, evidence from various studies on its derivatives points towards at least four distinct, and potentially overlapping, theories of action:
-
Activation of Nicotinamide Phosphoribosyltransferase (NAMPT) and Modulation of NAD+ Metabolism: Derivatives of 2-amino-5-nitropyridin-3-ol have been identified as potent activators of NAMPT, a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.
-
Modulation of Ion Channels: The this compound scaffold has been incorporated into molecules that function as ligands for critical ion channels, including the Vanilloid Receptor 1 (VR1) and nicotinic acetylcholine receptors.
-
Allosteric Modulation of GABA-A Receptors: Fused imidazole derivatives of this compound have been shown to act as negative allosteric modulators of the GABA-A α5 subunit, suggesting an influence on neuro-inhibitory signaling.
-
Enzyme Inhibition: The broader class of nitropyridines has demonstrated inhibitory activity against a range of enzymes, indicating that this compound may also function as an enzyme inhibitor.[1]
-
Induction of Oxidative Stress: By analogy with other 5-nitroaromatic compounds, it is hypothesized that the nitro group of this compound could be enzymatically reduced to generate reactive oxygen species, a mechanism particularly relevant in antimicrobial contexts.
The following sections will delve into the evidence supporting each of these theories, presenting available quantitative data and relevant experimental methodologies.
Theory 1: NAMPT Activation and NAD+ Synthesis
One of the most promising lines of investigation for the mechanism of action of this compound derivatives is their role as activators of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy homeostasis, DNA repair, and various signaling processes.
A study focused on the discovery of NAMPT activators utilized 2-Amino-5-nitropyridin-3-ol as a starting material for the synthesis of novel compounds.[2] These synthesized molecules demonstrated potent activation of the NAMPT enzyme and were shown to increase intracellular NAD+ levels in cell-based assays.[2]
Quantitative Data for NAMPT Activator Derived from a this compound Analog
| Compound ID | NAMPT Enzyme Assay (EC50) | Cell-Based NAD+ Assay (% increase) | Reference |
| Compound 2 | Potent (EC50 not specified) | Significant increase | [2] |
Experimental Protocols
NAMPT Enzyme Assay: [2]
-
Principle: The assay measures the enzymatic product of NAMPT, nicotinamide mononucleotide (NMN), by chemically converting it to a fluorescent derivative.
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide, ATP, PRPP, and a fluorescent probe that reacts with NMN.
-
Procedure:
-
The NAMPT enzyme is incubated with its substrates (nicotinamide and PRPP) and ATP in the presence of the test compound (derived from 2-amino-5-nitropyridin-3-ol).
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and a developing reagent is added to convert the NMN product into a fluorescent molecule.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The activity of the compound is calculated as the percentage of the maximum activity achieved with a known NAMPT activator.
-
Cell-Based NAD+ Assay: [2]
-
Principle: This assay quantifies the intracellular levels of NAD+ in cells treated with the test compound.
-
Cell Line: Human Embryonic Kidney (HEK293A) cells.
-
Procedure:
-
HEK293A cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a defined period.
-
After treatment, the cells are lysed, and the intracellular NAD+ is extracted.
-
The amount of NAD+ in the cell lysate is measured using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
The increase in NAD+ levels is calculated relative to vehicle-treated control cells.
-
Signaling Pathway
References
An In-depth Technical Guide to 5-Nitropyridin-3-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridin-3-ol, a substituted pyridine derivative, has been a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound. While its biological activity is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a scaffold in drug discovery. This document details the seminal work on its synthesis, provides key physicochemical data, and outlines a detailed experimental protocol.
Introduction
This compound, also known as 3-hydroxy-5-nitropyridine, is a nitro-substituted aromatic heterocyclic compound. The presence of both a hydroxyl and a nitro group on the pyridine ring imparts unique electronic properties, making it a versatile intermediate in the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution, while the hydroxyl group can be derivatized to introduce further functionalities. This guide delves into the historical synthesis and fundamental characteristics of this compound.
Discovery and History
The first synthesis of this compound was reported in the mid-20th century by the Dutch chemist H. J. den Hertog and his collaborators. Their extensive work on the chemistry of pyridine and its derivatives, published in the "Recueil des Travaux Chimiques des Pays-Bas," laid the foundation for the synthesis of many novel pyridine compounds. In 1950, den Hertog and his group described the nitration of 3-hydroxypyridine, which yielded a mixture of isomers, including 3-hydroxy-2-nitropyridine and the title compound, 3-hydroxy-5-nitropyridine (this compound)[1]. This pioneering work established the first viable route to this important chemical entity.
The logical workflow for the discovery and characterization of this compound can be visualized as follows:
Caption: Logical workflow from synthesis to potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Hydroxy-5-nitropyridine, 5-nitro-3-pyridinol | [2] |
| CAS Number | 186593-26-0 | [2] |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| Appearance | Pale yellow to brown crystalline solid | |
| Melting Point | 198-202 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in hot water, ethanol, and acetone. Sparingly soluble in cold water. |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the original method described by Den Hertog et al. for the nitration of 3-hydroxypyridine[1].
Materials:
-
3-Hydroxypyridine
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
pH paper or meter
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 20 g of finely powdered potassium nitrate to 100 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Addition of 3-Hydroxypyridine: Once the potassium nitrate is completely dissolved, slowly add 10 g of 3-hydroxypyridine to the stirred nitrating mixture. The temperature should be carefully controlled and not allowed to exceed 30 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto 400 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. This will cause the nitrated products to precipitate.
-
Isolation of Isomers: The precipitate is a mixture of 3-hydroxy-2-nitropyridine and 3-hydroxy-5-nitropyridine. The isomers can be separated by fractional crystallization from hot water. 3-hydroxy-5-nitropyridine (this compound) is less soluble in hot water and will crystallize out first upon cooling.
-
Purification: The collected crystals of this compound can be further purified by recrystallization from hot water or ethanol to yield a pale yellow to brown crystalline solid.
The workflow for the synthesis and purification can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity and the involvement of this compound in specific signaling pathways. As a class of compounds, nitropyridines have been investigated for a wide range of biological activities, including as potential antimicrobial and anticancer agents[3]. The nitroaromatic scaffold is present in several clinically used drugs.
Given the absence of direct evidence, any discussion on signaling pathways would be speculative. However, a general logical relationship for investigating the biological activity of a novel compound like this compound is presented below.
Caption: A logical relationship diagram for the biological evaluation of this compound.
Conclusion
This compound is a historically significant compound in the field of pyridine chemistry, with its first synthesis being a notable achievement in the mid-20th century. While its physicochemical properties are well-documented, its biological activities and potential applications in drug development remain largely unexplored in publicly accessible literature. The synthetic protocol outlined in this guide provides a clear path for its preparation, enabling further research into its potential as a building block for novel therapeutic agents. Future studies are warranted to elucidate its biological profile and to explore its potential as a lead compound in various disease areas.
References
Methodological & Application
Synthesis of 5-Nitropyridin-3-ol from 3-Hydroxypyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-nitropyridin-3-ol, a valuable building block in medicinal chemistry and drug development. Direct nitration of the readily available starting material, 3-hydroxypyridine, is challenging due to the formation of undesired isomers. This protocol outlines a robust multi-step synthetic route commencing with the acetylation of 3-aminopyridine, followed by a regioselective nitration, deprotection, and subsequent diazotization to yield the target compound. This method offers a reliable pathway to this compound, enabling its accessibility for further chemical exploration and incorporation into novel pharmaceutical agents.
Introduction
Pyridinol scaffolds are prevalent in a wide array of biologically active molecules. The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties and biological activity of these compounds, making nitropyridinols attractive intermediates for drug discovery programs. Specifically, this compound serves as a key precursor for the synthesis of various kinase inhibitors and other therapeutic agents.
The direct electrophilic nitration of 3-hydroxypyridine predominantly yields the 2-nitro-3-hydroxypyridine isomer, making the synthesis of this compound via this route inefficient. To overcome this challenge, a multi-step approach starting from 3-aminopyridine is employed. This method involves the protection of the amino group, followed by a directed nitration, and subsequent conversion of the amino functionality to a hydroxyl group. This application note provides a comprehensive and detailed experimental procedure for this synthetic transformation.
Overall Reaction Scheme
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-Acetamidopyridine
-
To a stirred solution of 3-aminopyridine (10.0 g, 106.3 mmol) in dichloromethane (100 mL) at 0 °C, slowly add acetic anhydride (11.0 mL, 116.9 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-acetamidopyridine as a solid.
Step 2: Synthesis of 3-Acetamido-5-nitropyridine
-
To concentrated sulfuric acid (50 mL), cooled to 0 °C, add 3-acetamidopyridine (10.0 g, 73.4 mmol) portion-wise, maintaining the temperature below 10 °C.
-
To this solution, add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (6.0 mL, 142.2 mmol) dropwise, keeping the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture carefully onto crushed ice (200 g).
-
Neutralize the resulting solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-acetamido-5-nitropyridine.
Step 3: Synthesis of 3-Amino-5-nitropyridine
-
Suspend 3-acetamido-5-nitropyridine (10.0 g, 55.2 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 20% sodium hydroxide solution.
-
The precipitated 3-amino-5-nitropyridine is collected by filtration, washed with water, and dried.[1]
Step 4: Synthesis of this compound
-
Dissolve 3-amino-5-nitropyridine (5.0 g, 35.9 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (30 mL) at 0-5 °C.
-
To this solution, add a solution of sodium nitrite (2.7 g, 39.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Slowly heat the reaction mixture to 80 °C and maintain for 1 hour.
-
Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 3-Acetamidopyridine | 3-Aminopyridine | Acetic Anhydride | Dichloromethane | 90-95 | 133-135 |
| 2 | 3-Acetamido-5-nitropyridine | 3-Acetamidopyridine | H₂SO₄, HNO₃ | - | 65-75 | 188-190 |
| 3 | 3-Amino-5-nitropyridine | 3-Acetamido-5-nitropyridine | HCl, H₂O | Water | 85-90 | 189-191 |
| 4 | This compound | 3-Amino-5-nitropyridine | NaNO₂, H₂SO₄, H₂O | Water/Ethyl Acetate | 50-60 | 198-200 |
Note: Yields are indicative and may vary depending on experimental conditions and scale.
Logical Workflow Diagram
Caption: Logical workflow for the synthesis.
Conclusion
The multi-step synthesis of this compound from 3-aminopyridine provides a reliable and scalable method for obtaining this important synthetic intermediate. The protocol detailed in this application note offers a clear and concise guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical entities based on the this compound scaffold. Careful control of reaction conditions, particularly during the nitration and diazotization steps, is crucial for achieving optimal yields and purity of the final product.
References
Application Notes and Protocols: Nitration of 5-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 5-Nitropyridin-3-ol. The information is compiled for use in a research and development setting.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. Pyridine derivatives, in particular, are a significant class of heterocyclic compounds, and their nitrated forms are precursors to a wide range of biologically active molecules. The introduction of a second nitro group onto a pre-nitrated hydroxypyridine, such as this compound, requires careful control of reaction conditions due to the influence of the existing substituents on the pyridine ring. The hydroxyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. This interplay of electronic effects will govern the regioselectivity of the subsequent nitration.
Experimental Protocol: Dinitration of this compound
This protocol describes a general method for the synthesis of 3-hydroxy-2,5-dinitropyridine or other dinitrated isomers from this compound using a mixed acid nitrating agent.
Safety Precautions:
-
Extreme Caution Advised: Nitration reactions are highly exothermic and can be explosive if not controlled properly. This reaction should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Quenching: The reaction mixture must be quenched by slowly adding it to ice with vigorous stirring to dissipate the heat generated. Never add water to the concentrated acid mixture.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with a hotplate
-
Thermometer
-
Ice bath
-
Beaker for quenching
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature is maintained below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of this compound via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO2 gas.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired dinitrated hydroxypyridine.
Quantitative Data Summary
The following table provides a summary of the quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Concentrated Sulfuric Acid | 5-10 volumes per gram of starting material | Acts as a solvent and a catalyst. |
| Fuming Nitric Acid | 1.1 - 2.0 equivalents | The nitrating agent. The number of equivalents can be adjusted to control the degree of nitration. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Crucial for controlling the exothermic reaction and preventing side reactions. Some dinitrations of hydroxypyridines are performed at higher temperatures (80-150 °C)[1]. |
| Reaction Time | 1 - 4 hours | Should be monitored by TLC. |
| Work-up and Purification | ||
| Quenching | Slow addition to crushed ice | Essential for safety and to precipitate the product. |
| Neutralization | Saturated Sodium Bicarbonate | To a pH of ~7. |
| Extraction Solvent | Ethyl Acetate | A common solvent for extracting organic products. |
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
References
Application Notes: 5-Nitropyridin-3-ol as a Key Intermediate for the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
References
- 1. mdpi.org [mdpi.org]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 5-Nitropyridin-3-ol (also known as 3-Hydroxy-5-nitropyridine), a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method is typically employed for the analysis of polar aromatic compounds such as this.
Quantitative Data Summary
| Parameter | Value |
| Retention Time (t_R_) | ~ 4.8 min (Isocratic) |
| Wavelength (λ_max_) | 275 nm |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks, pipettes, and vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a 100 mL volumetric flask. Dilute to the mark to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Water:Acetonitrile (70:30) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities. Due to the polarity of the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve chromatographic performance.
Quantitative Data Summary (Expected for TMS-derivatized this compound)
| Parameter | Value |
| Retention Time (t_R_) | Dependent on column and temperature program |
| Molecular Ion (M+•) | m/z 212 (for TMS derivative) |
| Key Fragment Ions | m/z 197 ([M-CH₃]⁺), m/z 166 ([M-NO₂]⁺), m/z 73 ([Si(CH₃)₃]⁺) |
Experimental Protocol: GC-MS Analysis
Objective: To identify this compound and characterize volatile impurities.
Materials:
-
This compound sample
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
GC vials with inserts
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Procedure:
-
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the derivatized sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library of mass spectra for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts are based on data from the closely related compound 3-Hydroxy-2-nitropyridine and general principles of NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-2 | ~8.5 | d | ~2.5 |
| H-4 | ~7.8 | dd | ~8.5, 2.5 | |
| H-6 | ~8.3 | d | ~8.5 | |
| -OH | Broad singlet (concentration dependent) | - | - | |
| ¹³C | C-2 | ~145 | CH | - |
| C-3 | ~160 | C-OH | - | |
| C-4 | ~120 | CH | - | |
| C-5 | ~140 | C-NO₂ | - | |
| C-6 | ~150 | CH | - |
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3400 - 3200 | Broad, Strong |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |
| C=C, C=N (aromatic ring) | Stretching | 1600 - 1450 | Medium to Strong |
| N=O (nitro group) | Asymmetric Stretching | 1550 - 1500 | Strong |
| Symmetric Stretching | 1350 - 1300 | Strong | |
| C-O (hydroxyl) | Stretching | 1260 - 1180 | Strong |
Experimental Protocol: FT-IR Analysis
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation (or use of ATR)
Instrumentation:
-
FT-IR spectrometer (with ATR accessory or pellet press)
Procedure (using KBr pellet method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Application Notes and Protocols for the Analysis of 5-Nitropyridin-3-ol by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Nitropyridin-3-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are designed to be a starting point for method development and validation in research and quality control settings.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are essential for its quantification, impurity profiling, and stability testing. This document outlines recommended starting conditions for both HPLC and GC analysis, taking into account the physicochemical properties of the analyte. This compound is a polar compound due to the hydroxyl and nitro groups, which influences the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique well-suited for the analysis of polar, non-volatile compounds like this compound. A reversed-phase method is generally preferred for this type of analyte.
2.1. Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm (based on typical absorbance for nitropyridine compounds) |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
2.2. Experimental Protocol: HPLC Analysis
2.2.1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a 1:1 (v/v) mixture of Mobile Phase A and Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.2. HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 270 nm.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
2.2.3. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography (GC) Method
GC can be a suitable alternative for the analysis of this compound, particularly if derivatization is employed to increase its volatility and thermal stability. Direct injection may also be possible, but the high polarity and potential for thermal degradation should be considered.
3.1. Data Presentation: GC Method Parameters
| Parameter | Recommended Conditions |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on required sensitivity |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Sample Solvent | Dichloromethane or Ethyl Acetate |
3.2. Experimental Protocol: GC Analysis
3.2.1. Reagent and Sample Preparation
-
Sample Solvent: Use high-purity dichloromethane or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the sample solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample solvent to achieve concentrations suitable for the detector's linear range.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to an expected concentration within the calibration range.
-
(Optional) Derivatization: To improve volatility and peak shape, derivatization of the hydroxyl group can be performed using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). In a vial, mix 100 µL of the sample solution with 100 µL of BSTFA and heat at 60 °C for 30 minutes.
3.2.2. GC System Setup and Operation
-
Install the appropriate GC column and condition it according to the manufacturer's instructions.
-
Set the inlet, oven, and detector temperatures as specified.
-
Set the carrier gas flow rate.
-
Inject a blank (sample solvent) to verify system cleanliness.
-
Inject the working standard solutions to establish calibration.
-
Inject the prepared (or derivatized) samples.
3.2.3. Data Analysis
-
Integrate the peak corresponding to this compound (or its derivative).
-
Generate a calibration curve from the standard injections.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Visualizations
Application Notes and Protocols for the Purification of 5-Nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 5-Nitropyridin-3-ol, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications.
Introduction
This compound is a functionalized pyridine derivative whose purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Common impurities may arise from starting materials, side reactions, or degradation products. The choice of purification technique depends on the nature and quantity of these impurities, as well as the desired scale of the purification. This guide outlines two primary methods: recrystallization for bulk purification and column chromatography for high-purity isolation.
Purification Strategy Overview
A general workflow for the purification of this compound is presented below. The selection between recrystallization and column chromatography will depend on the initial purity of the crude material and the required final purity.
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the purification of this compound. These values are illustrative and may vary depending on the quality of the crude material and the precise execution of the protocols.
| Parameter | Crude Material | After Recrystallization | After Column Chromatography |
| Appearance | Yellow to brown solid | Pale-yellow crystals | Off-white to pale-yellow solid |
| Purity (by HPLC) | 85-95% | >98% | >99.5% |
| Yield | - | 70-90% | 50-80% |
| Melting Point | 142-146 °C | 147-149 °C | 148-150 °C |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. For nitroaromatic compounds like this compound, alcoholic solvents are often suitable.[1] A mixed solvent system, such as ethanol and water, can be highly effective.[2]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 95% ethanol. Begin by adding 50 mL of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
For the separation of closely related impurities or to achieve very high purity, flash column chromatography is the preferred method. A common stationary phase for compounds of this nature is silica gel.
Materials:
-
Crude this compound (pre-adsorbed onto silica gel)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of a polar solvent (like ethyl acetate or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase. A typical gradient might be from 9:1 to 1:1 hexane:ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks as the solvent elutes from the column.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp. Combine the fractions that contain the pure product.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Logical Diagram for Purification Method Selection
The choice between recrystallization and column chromatography can be guided by the initial assessment of the crude material.
Caption: Decision tree for selecting the appropriate purification method.
By following these detailed protocols and employing the appropriate analytical techniques, researchers can obtain high-purity this compound for their scientific and drug development endeavors.
References
Computational Modeling of 5-Nitropyridin-3-ol Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of the interactions of 5-Nitropyridin-3-ol , a small molecule with potential biological activities. Due to the limited direct experimental data on the specific protein targets of this compound, this document outlines a generalized workflow that can be adapted to study its interaction with putative protein targets based on the known biological activities of analogous nitropyridine compounds.
Nitropyridine derivatives have been reported to exhibit a range of biological activities, including the inhibition of enzymes such as Janus kinase 2 (JAK2), tubulin, chymotrypsin, and urease.[1][2] For the purpose of these application notes, we will use a hypothetical scenario involving the interaction of this compound with a representative protein target to illustrate the computational modeling workflow.
Overview of Computational Approach
The computational investigation of small molecule-protein interactions is a cornerstone of modern drug discovery.[3] Methodologies such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into binding modes, affinities, and the stability of protein-ligand complexes.[4][5] This information is invaluable for lead optimization and rational drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and then using a scoring function to rank them.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions.[5] These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the conformational changes and energetic properties of the complex.[7]
Hypothetical Protein Target Selection
Based on the documented inhibitory activities of nitropyridine analogs, a relevant protein target should be selected for the computational study of this compound. For instance, a derivative, the 5-nitropyridin-2-yl compound, has shown inhibitory activity against chymotrypsin and urease with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[1] Additionally, other 3-nitropyridine analogues have been identified as microtubule-targeting agents that bind to tubulin.[2] For these application notes, a hypothetical protein target with an available crystal structure from the Protein Data Bank (PDB) would be chosen.
Quantitative Data Summary
The following table structure should be used to summarize quantitative data obtained from computational analyses.
| Parameter | Value | Method | Software |
| Molecular Docking | |||
| Binding Affinity (kcal/mol) | Docking Score | AutoDock Vina | |
| Key Interacting Residues | Visual Inspection | PyMOL, Chimera | |
| MD Simulations | |||
| RMSD of Ligand (Å) | Trajectory Analysis | GROMACS | |
| RMSF of Protein Residues (Å) | Trajectory Analysis | GROMACS | |
| Binding Free Energy (kcal/mol) | MM/PBSA or MM/GBSA | GROMACS, AMBER |
Experimental Protocols
Protocol 1: Molecular Docking of this compound
This protocol outlines the steps for performing molecular docking of this compound with a selected protein target.
Workflow for Molecular Docking
Caption: Workflow for the molecular docking of a small molecule with a protein target.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID 2762905).[8]
-
Convert the 2D structure to a 3D structure using software such as Open Babel or Avogadro.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Chimera. This typically involves:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
Save the prepared protein in a PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.
-
Set the dimensions of the grid box to encompass the entire binding pocket.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina to perform the docking calculation.
-
Provide the prepared ligand and protein files, along with the grid box parameters, as input.
-
The software will generate multiple binding poses of the ligand ranked by their predicted binding affinities.
-
-
Results Analysis:
-
Analyze the output to identify the pose with the best binding score.
-
Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, Chimera) to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Protocol 2: Molecular Dynamics Simulation of the Protein-Ligand Complex
This protocol describes the steps for running an MD simulation of the this compound-protein complex obtained from molecular docking.
Workflow for Molecular Dynamics Simulation
Caption: General workflow for performing a molecular dynamics simulation of a protein-ligand complex.
Methodology:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex.
-
Use a simulation package like GROMACS or AMBER to prepare the system.[9]
-
Generate topology files for the protein using a standard force field (e.g., AMBER, CHARMM).
-
Generate topology and parameter files for the this compound ligand. This may require the use of tools like Antechamber or CGenFF.
-
Place the complex in a periodic box of appropriate size and shape (e.g., cubic or dodecahedron).
-
Solvate the box with a chosen water model (e.g., TIP3P, SPC/E).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
System Equilibration:
-
Perform a short MD simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.
-
Follow this with another short MD simulation under NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the system's pressure and density.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints.
-
Save the trajectory (atomic coordinates over time) and energy data at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the generated trajectory to study the dynamics and stability of the complex.
-
Calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand's binding pose.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Visualization of Signaling Pathways
While no specific signaling pathways involving this compound are currently documented, the following diagram illustrates a generic kinase signaling pathway that could be hypothetically modulated by an inhibitor like a nitropyridine derivative targeting a kinase (e.g., JAK2).
Hypothetical Kinase Inhibition Pathway
Caption: A hypothetical signaling pathway illustrating the inhibition of JAK2 by this compound.
This diagram shows that the binding of a growth factor activates a receptor tyrosine kinase, which in turn activates JAK2. Activated JAK2 phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and subsequent gene transcription. This compound, as a hypothetical inhibitor, would block the activity of JAK2, thereby disrupting this signaling cascade.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. youtube.com [youtube.com]
- 5. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main conceptual routes for the synthesis of this compound:
-
Direct Nitration of 3-Hydroxypyridine: This is the most direct approach but is often hampered by poor regioselectivity.
-
Multi-step Synthesis from a Substituted Pyridine: A common alternative involves the synthesis of an intermediate such as 5-Amino-3-hydroxypyridine, followed by a Sandmeyer-type reaction to introduce the nitro group.
Q2: Why is the direct nitration of 3-hydroxypyridine challenging for producing this compound?
A2: The direct nitration of 3-hydroxypyridine typically yields a mixture of isomers, with the 2-nitro and 4-nitro products being the major components. The formation of the desired 5-nitro isomer is generally not favored. This is due to the electronic directing effects of the hydroxyl group (an ortho-, para-director) and the protonated pyridine nitrogen (a meta-director) under strong acidic nitration conditions.[1]
Q3: Are there any methods to improve the regioselectivity of the direct nitration of 3-hydroxypyridine to favor the 5-position?
A3: Achieving high regioselectivity for the 5-position in the nitration of 3-hydroxypyridine is a significant challenge and is not well-documented in the literature. However, exploring alternative nitrating agents and reaction conditions may offer some control. For instance, using milder nitrating agents or employing protecting group strategies for the hydroxyl function could potentially alter the isomer distribution.
Q4: What is the proposed multi-step synthesis route to obtain this compound?
A4: A more controllable, albeit longer, route involves the following general steps:
-
Synthesis of a suitable precursor, such as 5-amino-3-hydroxypyridine.
-
Diazotization of the amino group of 5-amino-3-hydroxypyridine.[2]
-
Conversion of the diazonium salt to the 5-nitro compound, for example, through a Sandmeyer-type reaction.
Troubleshooting Guides
Guide 1: Direct Nitration of 3-Hydroxypyridine
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low to no yield of this compound | The reaction favors the formation of 2-nitro and 4-nitro isomers due to electronic directing effects.[1] | - Confirm the identity of the product mixture using analytical techniques such as NMR and mass spectrometry to identify the isomer distribution.- Attempt to separate the isomers using column chromatography, although this may be challenging due to similar polarities. |
| Formation of multiple byproducts | Over-nitration or degradation of the starting material or product under harsh reaction conditions. | - Use a milder nitrating agent (e.g., a nitrate salt with acetic anhydride instead of a nitric acid/sulfuric acid mixture).[3]- Carefully control the reaction temperature, keeping it as low as possible.- Reduce the reaction time and monitor the progress closely using TLC or LC-MS. |
| Difficulty in isolating the product | The product may be highly soluble in the aqueous acidic work-up solution. | - After quenching the reaction with ice, carefully neutralize the solution to precipitate the product. Be mindful of the product's stability at different pH values.- Perform multiple extractions with a suitable organic solvent. |
Guide 2: Multi-step Synthesis via 5-Amino-3-hydroxypyridine
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield in the synthesis of 5-Amino-3-hydroxypyridine | Incomplete reaction or side reactions during the synthesis of the amino-substituted precursor. | - Ensure the purity of starting materials.- Optimize the reaction conditions (temperature, solvent, catalyst) for the specific synthetic step leading to 5-amino-3-hydroxypyridine. |
| Decomposition during diazotization | Diazonium salts can be unstable, especially at elevated temperatures. | - Perform the diazotization reaction at low temperatures (typically 0-5 °C).- Use the generated diazonium salt immediately in the subsequent reaction without isolation. |
| Low yield in the Sandmeyer-type reaction | Inefficient conversion of the diazonium salt to the nitro compound. | - Ensure the complete formation of the diazonium salt before proceeding.- Optimize the conditions for the Sandmeyer-type reaction, including the choice of copper catalyst and nitrite source. |
| Purification challenges | The final product may be contaminated with starting materials or byproducts from the multi-step synthesis. | - Employ appropriate purification techniques at each step of the synthesis to ensure the purity of the intermediates.- Final purification of this compound may require column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Potential Synthesis Routes for this compound
| Route | Starting Material | Key Reagents | Reported Yield of Target Isomer | Key Challenges |
| Direct Nitration | 3-Hydroxypyridine | HNO₃/H₂SO₄ or other nitrating agents | Generally low to none; 2- and 4-nitro isomers are major products.[1] | Poor regioselectivity, formation of multiple isomers, harsh reaction conditions. |
| Multi-step Synthesis | 5-Amino-3-hydroxypyridine | 1. NaNO₂/HCl (Diazotization)2. Cu(I) salt/NaNO₂ (Sandmeyer-type) | Potentially higher, but dependent on the efficiency of each step. | Longer reaction sequence, stability of intermediates, optimization of each step required. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Hydroxypyridine Derivative (Example for 3-hydroxy-2-nitropyridine)
This protocol is adapted from a patent for the synthesis of 3-hydroxy-2-nitropyridine and illustrates a common approach to nitrating hydroxypyridines.[3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-hydroxypyridine in concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution, keeping the reaction temperature between 40-45°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture onto ice.
-
Neutralization and Extraction: Carefully neutralize the solution with a base (e.g., sodium bicarbonate) to the appropriate pH to precipitate the product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Diazotization and Sandmeyer-Type Reaction
This is a generalized procedure for the conversion of an aromatic amine to a nitro compound.
-
Diazotization: Dissolve 5-amino-3-hydroxypyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for a short period at this temperature.[2]
-
Sandmeyer-Type Reaction: In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., Cu₂O) and sodium nitrite in water. Slowly add the cold diazonium salt solution to this mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Extract the reaction mixture with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Regioselectivity in the direct nitration of 3-Hydroxypyridine.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
"5-Nitropyridin-3-ol" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-Nitropyridin-3-ol. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Unexpected color change of solid this compound.
Question: My solid this compound, which was initially a pale-yellow to yellow-brown solid, has darkened over time. What could be the cause and is the product still usable?
Answer:
Darkening of solid this compound upon storage can be an indication of degradation. Several factors could contribute to this:
-
Exposure to Light: Nitropyridine derivatives can be sensitive to light, leading to photodegradation.
-
Improper Storage Temperature: Although some suppliers suggest room temperature storage, prolonged exposure to elevated temperatures can accelerate degradation.[1]
-
Presence of Impurities: Contaminants from the synthesis or previous handling may catalyze decomposition.
Recommended Actions:
-
Assess Usability: The usability of the darkened product depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, un-degraded lot. For less sensitive applications, you may proceed with caution, but be aware that the presence of degradation products could interfere with your results.
-
Purification: If a fresh lot is unavailable, consider recrystallization to purify the compound. However, this may not be feasible for all degradation products.
-
Preventative Measures: Store this compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, consider keeping it in a cool, dark place.
Issue 2: Inconsistent results or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Question: I am observing unexpected peaks in my chromatograms when analyzing samples containing this compound that have been prepared in solution. What could be the cause?
Answer:
The appearance of new peaks in analytical assays is a strong indicator of the degradation of this compound in solution. The stability of the compound can be influenced by several factors:
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis.
-
pH: The compound may be unstable in strongly acidic or basic solutions. Basic conditions, in particular, can promote the hydrolysis of nitropyridine derivatives.
-
Temperature: Elevated temperatures used during sample preparation or analysis can accelerate degradation.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use.
-
Solvent Selection: Use aprotic solvents whenever possible if instability is suspected. If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.
-
Temperature Control: Keep solutions on ice or at a controlled low temperature if they are not for immediate use. Avoid prolonged heating.
-
Peak Identification: If feasible, attempt to identify the degradation products using techniques like LC-MS/MS to better understand the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data sheets, the following storage conditions are recommended:
| Condition | Recommendation | Source |
| Temperature | Store at room temperature in a cool place. | [1] |
| Atmosphere | Store under an inert atmosphere. | [1] |
| Light | Store in a dark place. | |
| Container | Keep container tightly closed. |
Q2: What are the known or potential degradation products of this compound?
-
Reduction of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Ring opening: Under harsh conditions such as strong oxidation or high temperatures, the pyridine ring may undergo cleavage.
-
Hydroxylation: Further hydroxylation of the pyridine ring is a common metabolic and degradation pathway for pyridine derivatives.
It is crucial for researchers to perform their own stability studies under their specific experimental conditions to identify any degradation products that may form.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent system.
1. Materials:
- This compound
- Solvent of interest (e.g., water, methanol, acetonitrile, buffered solution)
- HPLC or LC-MS system
- Volumetric flasks and pipettes
- pH meter (if using buffered solutions)
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Divide the stock solution into several aliquots in amber vials.
- Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
- Analyze the samples immediately by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradation products.
- Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.
- Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
Visualizations
Caption: A flowchart for troubleshooting common stability issues with this compound.
Caption: Plausible, yet hypothetical, degradation pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Nitropyridin-3-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Nitropyridin-3-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 3-hydroxypyridine. This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1] Alternative methods may involve multi-step syntheses starting from other substituted pyridines, such as 2-aminopyridine, followed by nitration and subsequent functional group transformations.[2][3]
Q2: What are the expected isomers from the nitration of 3-hydroxypyridine?
A2: The nitration of 3-hydroxypyridine can lead to the formation of several isomers. The primary products are typically 2-nitro-3-hydroxypyridine and 6-nitro-3-hydroxypyridine. The formation of 4-nitro-3-hydroxypyridine is generally not observed, even when the 2-position is blocked.[1] The desired this compound is often a minor product, and its yield is highly dependent on the reaction conditions.
Q3: What are the key safety precautions to consider during the nitration of 3-hydroxypyridine?
A3: Nitration reactions are highly exothermic and require strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating mixture should be done slowly and at a controlled temperature, typically using an ice bath, to prevent thermal runaway.[4] Quenching the reaction mixture by pouring it onto ice should also be done cautiously.[3]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to the presence of isomers with similar polarities. Common purification techniques include:
-
Recrystallization: This is an effective method if a suitable solvent system is identified that selectively crystallizes the desired product, leaving impurities in the mother liquor.[5][6]
-
Column Chromatography: Silica gel column chromatography can be used to separate the isomers. A gradient elution with a mixture of polar and non-polar solvents is often necessary.[4]
-
Acid-Base Extraction: Since pyridines are basic, an acidic wash can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q5: Can I use alternative nitrating agents?
A5: Yes, alternative nitrating agents can be used. For instance, potassium nitrate (KNO₃) in concentrated sulfuric acid can be a safer alternative to a nitric acid/sulfuric acid mixture, as it generates nitric acid in situ and can reduce the formation of acid mists.[7] Another approach involves the use of dinitrogen pentoxide (N₂O₅).[8][9]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low overall yield and recovery of starting material.
-
Possible Cause: The reaction conditions are too mild. The pyridine ring, especially when protonated in strong acid, is deactivated and requires forcing conditions for electrophilic substitution.[4]
-
Suggested Solution:
-
Increase Reaction Temperature: Cautiously increase the temperature in increments of 10°C. Monitor the reaction closely for the formation of degradation products.[4]
-
Use a Stronger Nitrating Agent: Switch to a more potent nitrating system, such as a mixture of fuming nitric acid and concentrated sulfuric acid.[4]
-
Increase Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Issue 2: Poor regioselectivity with multiple nitro isomers.
-
Possible Cause: The reaction conditions favor the formation of multiple isomers. The electronic and steric effects of the hydroxyl group and the protonated pyridine nitrogen influence the position of nitration.
-
Suggested Solution:
-
Optimize Reaction Temperature: The ratio of isomers can be temperature-dependent. Experiment with different temperatures to favor the formation of the desired 5-nitro isomer.
-
Modify the Starting Material: Introducing a blocking group at a more reactive position before nitration and subsequently removing it can improve regioselectivity.
-
Change the Nitrating Agent and Solvent: The choice of nitrating agent and solvent can influence the regioselectivity. For example, using potassium nitrate in sulfuric acid might offer different selectivity compared to a standard mixed acid nitration.[7]
-
Issue 3: Formation of dark-colored byproducts and decomposition.
-
Possible Cause: The reaction is too exothermic, leading to thermal runaway and decomposition of the starting material or product. Over-nitration or oxidation side reactions can also occur.
-
Suggested Solution:
-
Control Temperature: Maintain a consistently low temperature (e.g., 0-5°C) during the addition of the nitrating agent using an efficient cooling bath.[10]
-
Slow Addition of Reagents: Add the nitrating mixture dropwise over a prolonged period to control the rate of heat generation.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Issue 4: Difficulty in purifying the product from isomers.
-
Possible Cause: The isomers of nitropyridin-3-ol have very similar physical properties, making separation by conventional methods challenging.
-
Suggested Solution:
-
Derivative Formation: Convert the mixture of isomers into derivatives (e.g., esters or ethers) that may have more distinct physical properties, facilitating separation. The desired isomer's derivative can then be converted back to the final product.
-
Fractional Crystallization: If a suitable solvent is found, repeated recrystallization steps may enrich the desired isomer.
-
Preparative HPLC: For small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be a highly effective, albeit more expensive, method for separating isomers.
-
Data Presentation
Table 1: Optimization of Nitration Reaction Conditions for 3-Hydroxypyridine Derivatives
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 40-45 | 3-5 | 3-Hydroxy-2-nitropyridine | 75 | [1] |
| 2 | KNO₃/H₂SO₄ | H₂SO₄ | 40 | 2 | 3-Hydroxy-2-nitropyridine | 49.7 | [7] |
| 3 | HNO₃/TFAA | TFAA | 0 to RT | 9-10 | 3-Nitropyridines | 10-83 | [11] |
| 4 | HNO₃/H₂SO₄ | H₂SO₄ | 0 to 60 | 3 | 2-Amino-5-bromo-3-nitropyridine | 78.2 | [10] |
| 5 | Fuming HNO₃/H₂SO₄ | H₂SO₄ | 25-30 | 1 | 4-Chloro-2-amino-3-nitropyridine | - | [12] |
Note: Yields are reported for the major product and may not be specific to this compound. This table is intended to provide a general overview of reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from related procedures)
Materials:
-
3-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.
-
Addition of Starting Material: Slowly add 3-hydroxypyridine to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 ratio by volume). Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous solution multiple times with dichloromethane or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the this compound isomer.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 8. chempanda.com [chempanda.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
"5-Nitropyridin-3-ol" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via the nitration of 3-hydroxypyridine, can lead to several impurities. The most common of these are positional isomers, such as 2-nitro-3-hydroxypyridine and 4-nitro-3-hydroxypyridine.[1] Over-nitration can result in dinitro-pyridinol species. Unreacted 3-hydroxypyridine and colored byproducts arising from degradation are also frequently observed.
Q2: My crude this compound is a dark, oily substance. How can I improve its initial purity?
A2: An initial workup procedure is crucial for removing highly colored impurities and acidic residues from the nitration reaction. A common approach involves dissolving the crude product in a suitable organic solvent and washing with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove excess acid. This is often followed by a brine wash to remove residual water before drying the organic layer and concentrating it under reduced pressure.
Q3: What are the recommended purification methods for achieving high-purity this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired scale of purification. For material that is already relatively pure, recrystallization can be highly effective. For more complex mixtures containing multiple impurities, column chromatography offers superior separation.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[2][3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of a purification process.[4]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out During Recrystallization
Your this compound separates as an oil instead of forming crystals upon cooling.
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Cause: The solute is coming out of solution above its melting point, or the solution is supersaturated.
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Solutions:
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Add more solvent: The initial concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
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Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
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Change the solvent system: The chosen solvent may not be ideal. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other (e.g., ethanol/water), can sometimes promote crystallization.[5]
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Problem 2: Poor Recovery of Crystalline Product
You are obtaining a low yield of purified this compound after recrystallization.
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Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
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Solutions:
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Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[6]
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Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
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Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
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Column Chromatography
Problem 1: Poor Separation of this compound from Impurities
The fractions collected from the column show a mixture of your desired product and impurities when analyzed by TLC.
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Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.
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Solutions:
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Optimize the eluent system using TLC: Before running the column, test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) with your crude material on a TLC plate to find a system that gives good separation between the product and impurities.[4]
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Use a solvent gradient: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to isolate your more polar product.[4][7]
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Problem 2: Tailing of the Product on the Column
The spot corresponding to this compound on the TLC plates of your collected fractions is elongated or "tailing."
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Cause: Strong interaction between the polar this compound and the acidic silica gel stationary phase.
-
Solutions:
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Add a small amount of a polar solvent to the eluent: Adding a small percentage of methanol or a few drops of acetic acid to your eluent can help to reduce tailing by competing for the active sites on the silica gel.
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Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.[4]
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Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, scalable, cost-effective for relatively pure starting material. | Can be less effective for complex mixtures; risk of oiling out. |
| Column Chromatography | >99% | 50-80% | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires more solvent, and can be less scalable. |
Note: The data in this table represents typical outcomes for the purification of polar nitroaromatic compounds and may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. An ethanol/water mixture is often a good starting point for polar compounds.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution. Use a hot plate with a stirrer for this step.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
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Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of this compound from its impurities. A mixture of hexane and ethyl acetate is a common starting point.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.[7]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[7]
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Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: 5-Nitropyridin-3-ol Spectroscopic Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the spectroscopic analysis of 5-Nitropyridin-3-ol, tailored for researchers, scientists, and professionals in drug development.
Compound Data Overview
A summary of key physical and chemical properties for this compound is provided below for easy reference during analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3-Hydroxy-5-nitropyridine, 5-nitro-3-pyridinol | [1][2][3] |
| Molecular Formula | C₅H₄N₂O₃ | [2][3][4] |
| Molecular Weight | ~140.10 g/mol | [1][2][4] |
| Appearance | Pale-yellow to yellow-brown solid | [4] |
| Canonical SMILES | C1=C(C=NC=C1O)--INVALID-LINK--[O-] | [1][3] |
Troubleshooting Spectroscopic Workflows
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a compound like this compound.
Caption: General workflow for spectroscopic analysis.
¹H NMR Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of this compound? A1: You should expect to see three distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the three protons on the pyridine ring. Additionally, a broader, exchangeable signal for the hydroxyl (-OH) proton will be present. The exact chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
Q2: How can I definitively identify the hydroxyl (-OH) proton peak? A2: The most reliable method is a "D₂O shake."[5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[5]
Q3: Why might the integration values for my aromatic signals be inaccurate? A3: This can occur if the aromatic region of your spectrum overlaps with the residual solvent peak, such as CHCl₃ in CDCl₃.[5] Changing to a different deuterated solvent, like acetone-d₆ or DMSO-d₆, can shift the solvent peak away from your signals of interest.[5]
Troubleshooting Guide
Caption: Troubleshooting logic for common ¹H NMR issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Overlapping Aromatic Signals | Insufficient signal dispersion in the chosen solvent. | Change the deuterated solvent. Spectra in benzene-d₆ often show different dispersion compared to chloroform-d₃.[5] |
| Very Broad Peaks | Poor magnetic field homogeneity (shimming), low sample solubility, or the sample is too concentrated.[5] | Re-shim the spectrometer. If solubility is an issue, try a different solvent (e.g., DMSO-d₆). If concentrated, dilute the sample. |
| Unidentified Peak | Could be an -OH or N-H proton. | Add a drop of D₂O to the sample, shake, and re-run the spectrum. If the peak disappears, it is exchangeable.[5] |
| Persistent Solvent Peaks (e.g., Ethyl Acetate) | Some compounds trap solvent molecules tenaciously. | Add a more volatile solvent like dichloromethane, rotary evaporate, and repeat 1-2 times to azeotropically remove the persistent solvent.[5] |
Infrared (IR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Which are the most characteristic IR absorption bands for this compound? A1: The most diagnostic peaks are from the nitro (NO₂) group. Expect two strong, sharp bands corresponding to the asymmetric stretch (typically 1550-1475 cm⁻¹) and the symmetric stretch (1360-1290 cm⁻¹).[6][7] You will also see a strong, broad band for the O-H stretch of the hydroxyl group, usually in the 3500-3200 cm⁻¹ region.[8]
Q2: Why are the nitro group peaks so strong and easy to identify? A2: The N-O bonds in the nitro group are highly polar. The stretching vibrations of these bonds cause a large change in the molecule's dipole moment, which results in very strong IR absorption.[6]
Q3: Can I use the fingerprint region to confirm the pyridine substitution pattern? A3: While aromatic compounds have characteristic C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, the presence of a strong electron-withdrawing nitro group can disrupt these patterns, making them unreliable for determining the substitution pattern on the ring.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Spectrum / Sloping Baseline | KBr pellet is too thick, opaque, or contains too much sample. Poor contact in ATR. | Remake the KBr pellet using less sample and ensuring it is finely ground and transparent.[10] For ATR, ensure the sample makes good, even contact with the crystal. |
| Very Broad O-H Band Obscuring Other Peaks | The sample has absorbed moisture from the air or KBr. | Dry the sample and the KBr thoroughly in an oven before preparing the pellet. Store KBr in a desiccator. |
| Weak or Absent Nitro Group Peaks | The compound may have degraded, or the concentration is too low. | Confirm the compound's integrity via another method like TLC or MS. If using a solution method, increase the concentration. |
UV-Visible (UV-Vis) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What absorption wavelength (λ_max) should I expect for this compound? A1: Aromatic nitro compounds with extended conjugation typically absorb at longer wavelengths.[11] For comparison, 4-nitropyridine N-oxide absorbs in the 330-355 nm range.[12][13] Therefore, this compound is expected to have a primary absorption band in the UV-A region (>300 nm).
Q2: Why does the λ_max shift when I change the analysis solvent? A2: This phenomenon, known as solvatochromism, is expected for this molecule. The polar nitro and hydroxyl groups interact differently with solvents of varying polarity and hydrogen-bonding capabilities, altering the energy gap between the electronic ground and excited states.[12][13]
Q3: How will changing the pH of the solution affect the spectrum? A3: The phenolic hydroxyl group is acidic and can be deprotonated in a basic solution. This deprotonation creates a phenoxide ion, which alters the electronic structure of the chromophore, typically resulting in a significant red shift (bathochromic shift) to a longer wavelength.
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What is the expected exact mass and molecular ion peak for this compound? A1: The molecular formula is C₅H₄N₂O₃. The expected monoisotopic mass is approximately 140.022 Da.[1] In the mass spectrum, you should look for the molecular ion [M]⁺˙ at m/z 140 or the protonated molecule [M+H]⁺ at m/z 141, depending on the ionization technique used.
Q2: What are the likely fragmentation patterns for this molecule? A2: Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group as •NO₂ (a loss of 46 Da) or the loss of •NO (a loss of 30 Da).[14] Subsequent fragmentation of the remaining pyridine ring structure is also expected.[15]
Troubleshooting Guide
Caption: Expected primary fragmentation pathways in EI-MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Molecular Ion Peak is Weak or Absent | The molecule is unstable under the ionization conditions (e.g., high energy in Electron Ionization - EI) and fragments readily. | Use a softer ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and more likely to yield a strong molecular ion peak.[16] |
| Complex, Unexplained Peaks in Spectrum | The sample may be impure. In MALDI, the nitro group can undergo photochemical decomposition induced by the laser.[17] | Verify sample purity with another method (e.g., LC-MS). If using MALDI, try adjusting laser fluence or using a different matrix. |
| Incorrect Isotope Pattern | The assigned molecular formula is incorrect. | Re-evaluate other spectroscopic data (NMR, IR) to ensure the proposed structure and formula are consistent. High-resolution MS (HRMS) can confirm the elemental composition. |
Experimental Protocols
¹H NMR Sample Preparation (with D₂O Exchange)
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Weigh 2-5 mg of this compound and place it in a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Cap the tube and invert several times to fully dissolve the sample. A brief sonication may be necessary.
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Acquire the initial ¹H NMR spectrum.
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To confirm the -OH peak, uncap the tube and add one drop of D₂O.
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Re-cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
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Allow the sample to settle and re-acquire the ¹H NMR spectrum. Observe the disappearance of the -OH peak.[5]
FT-IR Sample Preparation (KBr Pellet)
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Gently grind approximately 1 mg of dry this compound with 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[10]
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Continue grinding until the mixture is a fine, homogeneous powder.
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Transfer the powder to a pellet-forming die.
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Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
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Carefully remove the disc from the die and place it in the sample holder of the FT-IR spectrometer.
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Acquire the spectrum.
UV-Vis Sample Preparation and Analysis
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Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water).
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From the stock solution, prepare a dilute solution in the same solvent to an absorbance value between 0.1 and 1.0 AU. This typically requires a concentration in the micromolar (µM) range.
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Use a quartz cuvette for analysis in the UV region.
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Fill one cuvette with the pure solvent to use as a blank reference.
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Fill a second cuvette with the diluted sample solution.
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Place the blank in the spectrometer and record a baseline.
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Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-600 nm) to obtain the absorbance spectrum.
References
- 1. This compound | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 186593-26-0 [matrix-fine-chemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.uvic.ca [web.uvic.ca]
- 17. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Nitropyridin-3-ol. Our focus is to address common challenges, particularly the avoidance of impurities through controlled reaction conditions and effective purification strategies.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Formation of Isomeric Impurities
The direct nitration of 3-hydroxypyridine is challenging regarding regioselectivity. The primary challenge is the preferential formation of the 2-nitro and 6-nitro isomers over the desired 5-nitro product.
Root Cause Analysis:
The hydroxyl group at the 3-position and the nitrogen atom in the pyridine ring direct the electrophilic nitration to different positions. Under acidic conditions, the pyridine nitrogen is protonated, further influencing the directing effect. The major isomeric impurity is typically 2-nitro-3-hydroxypyridine. Dinitrated byproducts can also form under harsh reaction conditions.
Recommended Solutions:
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Control of Reaction Temperature: Maintaining a low and consistent temperature throughout the addition of the nitrating agent is crucial to minimize the formation of undesired isomers and dinitrated products.
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Choice of Nitrating Agent: The use of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) can offer a milder and more controlled nitration compared to mixed acid (HNO₃/H₂SO₄), potentially improving the regioselectivity towards the 5-position and reducing oxidative side reactions.
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Order and Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of 3-hydroxypyridine in sulfuric acid allows for better temperature control and minimizes localized high concentrations of the nitrating agent, which can lead to side reactions.
Experimental Protocol: Nitration of 3-Hydroxypyridine with Potassium Nitrate
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Preparation: In a flask equipped with a stirrer and a thermometer, dissolve 3-hydroxypyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
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Nitration: Slowly add finely powdered potassium nitrate in portions to the solution. The temperature should be carefully controlled and not allowed to exceed 25°C.
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Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are regioisomers formed during the nitration of 3-hydroxypyridine. These include:
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2-Nitro-3-hydroxypyridine: Often the major byproduct.
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6-Nitro-3-hydroxypyridine: Another possible regioisomer.
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Dinitrated products: Such as 2,5-dinitro-3-hydroxypyridine or 2,6-dinitro-3-hydroxypyridine, which can form under more forcing reaction conditions.
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Unreacted 3-hydroxypyridine: In case of an incomplete reaction.
Q2: How can I effectively separate this compound from its isomers?
A2: The separation of nitropyridinol isomers can be challenging due to their similar physical properties. The following methods can be employed:
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Fractional Recrystallization: This is a common technique for purifying solid compounds. A careful selection of the solvent system is critical. Solvents to explore include ethanol, methanol, water, or mixtures thereof. The solubility of the isomers may differ sufficiently in a specific solvent system to allow for their separation through repeated crystallization steps.
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Column Chromatography: This is a highly effective method for separating isomers. A silica gel column is typically used with a suitable eluent system. The polarity of the eluent can be optimized to achieve good separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
Q3: How can I monitor the progress of the nitration reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the byproducts on a silica gel plate. The spots can be visualized under UV light.
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HPLC: A more quantitative method to monitor the disappearance of the starting material and the formation of the products. A C18 column with a mobile phase of acetonitrile and water (with a possible addition of a buffer like formic acid) is a good starting point.
Q4: What are the expected spectroscopic data for this compound?
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¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and nitro groups.
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¹³C NMR: Signals for the five carbon atoms of the pyridine ring. The carbons attached to the nitro and hydroxyl groups will show characteristic chemical shifts.
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IR Spectroscopy: Characteristic peaks for the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, and C=C/C=N stretches of the pyridine ring.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (140.10 g/mol ).
It is highly recommended to compare the obtained spectra with those of authenticated reference standards or with data from reliable chemical databases.
Data Presentation
Table 1: Comparison of Nitrating Agents and Potential Outcomes
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Low temperatures (0-10°C) | Readily available, strong nitrating agent. | Can lead to over-nitration and formation of multiple isomers. Highly exothermic and requires careful control. |
| Potassium Nitrate (KNO₃) in H₂SO₄ | Controlled low temperatures (e.g., <25°C) | Milder reaction, potentially better control over regioselectivity, reduces oxidative side reactions. | May require longer reaction times. |
Experimental Workflows and Signaling Pathways (Visualizations)
Handling and storage best practices for "5-Nitropyridin-3-ol"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 5-Nitropyridin-3-ol. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: this compound is a chemical compound that requires careful handling to ensure safety. Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes:
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Eye Protection: Wear protective safety goggles.
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Hand Protection: Use chemical-resistant gloves.
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Body Protection: A lab coat or other protective clothing is required. In case of potential splashing, chemical-resistant boots are recommended.[1]
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Respiratory Protection: Avoid breathing dust or vapor. Ensure adequate ventilation during use.[1]
In case of accidental contact:
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Eyes: Immediately flush with clean, running water for at least 15 minutes, keeping the eyes open. Seek medical attention.[1]
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Skin: Wash the affected area with generous quantities of running water and non-abrasive soap. If irritation persists, seek medical attention.[1]
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
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Ingestion: If swallowed, seek immediate medical attention.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and stability of this compound. Key recommendations include:
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Temperature: Store in a cool, dry place.[1] A recommended storage temperature is between 2-8°C.
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Atmosphere: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
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Light: Protect from direct sunlight.
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Ventilation: Store in a well-ventilated area.[1]
Q3: What are the known incompatibilities of this compound?
A3: Avoid contact with strong oxidizing agents, as well as strong acids and bases, as these can lead to vigorous reactions.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low Yield in Synthesis Reactions
Low yields in reactions involving this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature & Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific transformation. Some reactions may require lower temperatures to prevent byproduct formation. |
| Concentration: Adjust the concentration of reactants. Running reactions at a lower concentration can sometimes improve yields by minimizing side reactions. | |
| Reagent Purity | Starting Material Quality: Ensure the purity of this compound and other reagents. Impurities can act as catalysts for degradation or side reactions. Consider purification of starting materials if purity is questionable. |
| Incomplete Reactions | Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before workup. |
| Product Degradation | Workup Conditions: Be mindful of the pH and temperature during the workup process. The nitro and hydroxyl groups on the pyridine ring can be sensitive to harsh acidic or basic conditions, and elevated temperatures can lead to degradation. A buffered work-up may be necessary. |
Issue 2: Product Purification Challenges
Purifying the final product can sometimes be challenging due to the properties of the nitropyridine core.
| Problem | Suggested Solutions |
| Difficulty in Crystallization | Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a suitable system for crystallization. Common solvents to try include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. |
| Seeding: If a small amount of pure product is available, use it to seed the crystallization. | |
| Streaking on Silica Gel Chromatography | Solvent System Modification: The polar nature of the hydroxyl and nitro groups can cause streaking. Try adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) to the mobile phase to improve peak shape. |
| Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or a reverse-phase column for purification. |
Issue 3: Unexpected Side Reactions
The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to certain side reactions.
| Side Reaction | Mitigation Strategies |
| Nucleophilic Aromatic Substitution (SNAr) | The nitro group activates the pyridine ring towards nucleophilic attack. Be cautious when using strong nucleophiles in your reaction mixture, as they may displace other substituents or react with the pyridine ring itself. |
| Reduction of the Nitro Group | If your reaction conditions involve reducing agents (e.g., certain metals, catalytic hydrogenation), be aware that the nitro group can be readily reduced to an amino group. Choose your reducing agents and conditions carefully to maintain the nitro functionality if it is desired in the final product. |
Experimental Protocols
While specific experimental protocols will vary greatly depending on the research, a general protocol for handling and preparing a solution of this compound is provided below as an example.
Protocol: Preparation of a Stock Solution
-
Preparation: Ensure the balance and all glassware are clean and dry. Perform all operations in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. Record the exact weight.
-
Dissolution: Add the desired solvent to the vial in portions. Use a vortex mixer or sonicator to aid dissolution if necessary. Refer to solubility data to select an appropriate solvent.
-
Storage: Once fully dissolved, cap the vial tightly. If the solution is to be stored, wrap the vial in aluminum foil to protect it from light and store it at the recommended temperature (2-8°C).
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Recommended workflow for handling and storage.
References
Improving the regioselectivity of "5-Nitropyridin-3-ol" reactions
Welcome to the Technical Support Center for 5-Nitropyridin-3-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic compound.
Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. The guidance provided herein is based on established principles of pyridine chemistry and data from closely related analogues. Researchers should treat these recommendations as a starting point and optimize conditions for their specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical modification of this compound.
Question 1: I am attempting an electrophilic aromatic substitution (EAS) on this compound, but I am observing low yields and a mixture of products. What is causing this and how can I improve the regioselectivity?
Potential Causes:
-
Ring Deactivation: The pyridine nitrogen and the nitro group are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack.[1][2] The hydroxyl group is an activating group, but its effect may not be sufficient to overcome the deactivation by the other functionalities.
-
Protonation under Acidic Conditions: Many EAS reactions are performed in strong acids, which can protonate the pyridine nitrogen, further deactivating the ring.
-
Competing Directing Effects: The hydroxyl group is an ortho, para-director, while the nitro group is a meta-director. This can lead to the formation of a mixture of regioisomers.
Solutions:
-
Reaction Conditions:
-
Use Milder Conditions: Avoid harsh, strongly acidic conditions where possible.
-
Protecting Groups: Consider protecting the hydroxyl group to modulate its directing effect and reactivity.
-
-
Improving Regioselectivity:
-
Lewis Acid Catalysis: For reactions like Friedel-Crafts, a Lewis acid is necessary to generate the electrophile.[2] The choice of Lewis acid and solvent can influence regioselectivity.
-
Steric Hindrance: The sterics of the electrophile can influence the position of attack. Bulkier electrophiles may favor the less sterically hindered position.
-
Troubleshooting Workflow for Poor EAS Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in electrophilic aromatic substitution of this compound.
Question 2: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding as expected. What factors influence the success of SNAr on this compound?
Potential Causes:
-
Leaving Group: For a successful SNAr reaction, a good leaving group is required at a position activated by the nitro group. In this compound itself, there are no conventional leaving groups like halogens. SNAr is more likely on derivatives of this compound (e.g., halo-5-nitropyridin-3-ol).
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient pyridine ring.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
Solutions:
-
Substrate Modification: If your goal is to introduce a nucleophile, consider starting with a halogenated derivative of this compound. The nitro group strongly activates the ortho and para positions to nucleophilic attack.
-
Reaction Conditions:
-
Use a Strong Nucleophile: Amines, alkoxides, and thiolates are commonly used nucleophiles in SNAr reactions.[3]
-
Aprotic Polar Solvents: Solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[3]
-
Base: A non-nucleophilic base may be required to deprotonate the nucleophile or to neutralize any acid formed during the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
The regioselectivity is determined by the interplay of the directing effects of the hydroxyl and nitro groups. The hydroxyl group is an activating, ortho, para-director, while the nitro group is a deactivating, meta-director. The pyridine nitrogen is also deactivating and directs meta to itself.
-
Hydroxyl group directs to: C2, C4, and C6 (activating).
-
Nitro group directs to: C2, C4, and C6 (meta to itself, deactivating).
-
Pyridine nitrogen directs to: C2, C4, and C6 (meta to itself, deactivating).
The positions C2, C4, and C6 are all electronically favored for electrophilic attack due to the directing effects of all three functionalities. However, the strong deactivating nature of the nitro group and the pyridine nitrogen will make the reaction challenging.[1] The hydroxyl group is the strongest activating group, so substitution is most likely to occur at the positions it activates, with C2 and C6 being the most probable sites.
Directing Effects on Electrophilic Aromatic Substitution
Caption: Directing effects of the hydroxyl and nitro groups on electrophilic substitution. Green indicates activated positions.
Q2: How does the regioselectivity change for nucleophilic aromatic substitution (SNAr) on a halogenated derivative of this compound?
For SNAr to occur, a leaving group (e.g., a halogen) must be present on the ring. The nitro group is a strong activating group for SNAr and directs incoming nucleophiles to the ortho and para positions relative to itself.
-
Nitro group at C5 activates: C4 and C6.
Therefore, in a compound like 4-chloro-5-nitropyridin-3-ol, nucleophilic substitution would be strongly favored at the C4 position.[3] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization.[3]
| Substituent | Reaction Type | Directing Effect | Predicted Major Product Position(s) |
| -OH | Electrophilic Substitution | ortho, para (Activating) | C2, C4, C6 |
| -NO2 | Electrophilic Substitution | meta (Deactivating) | C2, C4, C6 |
| -NO2 | Nucleophilic Substitution | ortho, para (Activating) | C4, C6 |
Table 1. Summary of Regioselective Effects in this compound Reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound derivatives. Note: These are illustrative and require optimization.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Halogenated this compound Derivative
This protocol describes a typical amination reaction.
Materials:
-
Halogenated this compound derivative (e.g., 4-chloro-5-nitropyridin-3-ol)
-
Amine nucleophile (1.1 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq.)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated this compound derivative in the anhydrous solvent.
-
Add the amine nucleophile, followed by the non-nucleophilic base.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
General Workflow for SNAr
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Protocol 2: General Procedure for Nitration (Electrophilic Aromatic Substitution)
This protocol is for the introduction of an additional nitro group and should be approached with caution due to the already deactivated nature of the ring.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (for neutralization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
Once the substrate is fully dissolved, cool the mixture to 0 °C.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for a specified time, monitoring the reaction by TLC.
-
Very carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
References
Technical Support Center: Reaction Monitoring of 5-Nitropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Nitropyridin-3-ol using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (eluent) for TLC analysis of this compound?
A1: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.7 for your compound of interest[1]. This compound is a polar compound, so you will likely need a polar eluent. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You can start with a 1:1 ratio and adjust the polarity by changing the solvent proportions to achieve the desired separation[1].
Q2: My spots are streaking or elongated on the TLC plate. What should I do?
A2: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount[2][3].
-
Compound Acidity/Basicity: this compound has both acidic (hydroxyl group) and basic (pyridine nitrogen) properties. Silica gel is acidic and can interact strongly with basic compounds, causing streaking[3]. Adding a small amount of a modifier to your eluent can help. For basic compounds like pyridines, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia in methanol can improve spot shape[2][3][4].
-
High Polarity: Very polar compounds may streak. Using a more polar solvent system or switching to a reverse-phase TLC plate (e.g., C18) might be necessary[2].
Q3: My reactant and product have very similar Rf values. How can I improve the separation?
A3: If your spots are not well-separated, you can try the following:
-
Change Solvent System: Experiment with different solvent systems to alter the selectivity.
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can help determine if the spots are truly identical or just very close[5].
-
2D TLC: Running a 2D TLC can help resolve compounds with similar polarities[5]. After running the plate in one direction, it is dried, rotated 90 degrees, and run again in a different solvent system[6].
Q4: The spots are not visible on the TLC plate. What could be the issue?
A4:
-
UV Inactivity: While many aromatic compounds are UV-active, your compound might not be, or the concentration may be too low.
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between applications[2].
-
Volatility: The compound may have evaporated from the plate[2].
-
Visualization Technique: Use a chemical stain. Stains like potassium permanganate or anisaldehyde are often effective for visualizing a wide range of organic compounds.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or tailing | Sample is overloaded. | Dilute the sample before spotting[2]. |
| Compound is interacting with the silica gel (e.g., basic pyridine nitrogen with acidic silica). | Add a modifier to the eluent, such as 0.1-2.0% triethylamine or ammonia in methanol[2][3]. | |
| Sample is too polar for the stationary phase. | Consider using a more polar eluent or a reverse-phase TLC plate[2]. | |
| Rf is too high (spots near solvent front) | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent mixture[1][2]. |
| Rf is too low (spots near baseline) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your eluent mixture[1][2]. |
| Reactant and product spots are not separated | Insufficient resolution with the current solvent system. | Try different solvent systems. Use a co-spot to confirm separation. Consider 2D TLC[5]. |
| No spots are visible | Compound is not UV-active or the concentration is too low. | Use a chemical stain for visualization. Concentrate the sample or spot multiple times[2]. |
| Reaction mixture appears as a smear | High-boiling point solvent in the reaction (e.g., DMF, DMSO). | After spotting the TLC plate, place it under a high vacuum for a few minutes before developing it[5]. |
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Gently draw a light pencil line about 1 cm from the bottom of a TLC plate. This will be your baseline. Mark three small, evenly spaced ticks on this line for your spots.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your starting material (e.g., the precursor to this compound) in a volatile solvent and use a capillary tube to spot it on the first tick.
-
Lane 2 (Co-spot): In the middle lane, first spot the starting material, and then, using a different capillary, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Use a capillary tube to take a small aliquot of your reaction mixture and spot it on the third tick[7].
-
-
Develop the Plate: Place a small amount of your chosen eluent into a developing chamber. The solvent level should be below your baseline. Carefully place the TLC plate into the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3), and a new spot corresponding to the product is present.
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// Edges start -> prep_tlc [label="Take Aliquot"]; prep_tlc -> spot_sm; spot_sm -> spot_co; spot_co -> spot_rxn; spot_rxn -> develop; develop -> visualize; visualize -> analyze; analyze -> incomplete [label="SM Spot Visible"]; analyze -> complete [label="SM Spot Absent\nProduct Spot Present"]; incomplete -> start [style=dashed, label="Monitor Again Later"]; } .dot Caption: Workflow for monitoring a chemical reaction using TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Frequently Asked Questions (FAQs)
Q1: What are the common causes of retention time shifts in my LC-MS analysis?
A1: Retention time shifts can compromise the reliability of your data. Common causes include:
-
Column Degradation: The stationary phase of the column can degrade over time.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of a volatile component can alter its composition[8].
-
Flow Rate Fluctuations: Issues with the pump can cause the flow rate to vary[8].
-
Temperature Changes: Inconsistent column temperature can affect retention times[9].
Q2: I am observing significant peak tailing for my this compound peak. How can I fix this?
A2: Peak tailing is a frequent issue with basic compounds like pyridines on silica-based columns[6]. It is often caused by the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the stationary phase[6]. To reduce tailing:
-
Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM) to block the active silanol sites[6].
-
Lower pH: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid can protonate the silanol groups, minimizing their interaction with your basic analyte[6].
Q3: My signal intensity is low or I see no peak at all. What should I check?
A3: Low or no signal can stem from various issues:
-
Ionization Issues: Ensure you are using the correct ionization mode (ESI positive or negative) for this compound. Given its structure, it could potentially ionize in either mode.
-
MS Settings: Check that the mass spectrometer settings (e.g., ion source parameters, temperatures, gas flows) are appropriate for your analyte[9].
-
Sample Degradation: The sample may have degraded before or during analysis. Prepare fresh samples if necessary[9].
-
Contamination: Contamination in the ion source or mass spectrometer can suppress the signal of your analyte[8].
Q4: I'm seeing high background noise in my chromatogram. What is the source?
A4: High background noise can be due to contamination from several sources, including the mobile phase, sample matrix, or column bleed[8]. To mitigate this, use high-purity solvents and reagents and ensure your sample preparation is adequate to remove matrix components[10].
LC-MS Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction of basic pyridine with acidic silanol groups on the column. | Add a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase[6]. |
| Column overload. | Inject a smaller volume or a more dilute sample[6]. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is well-mixed. Prevent evaporation of volatile components[8]. |
| Fluctuating column temperature or flow rate. | Ensure the column oven is at a stable temperature and check the pump for pressure fluctuations[9]. | |
| Low or No Signal | Incorrect ionization mode or MS settings. | Optimize ion source parameters and ensure the correct polarity is selected[9]. |
| Sample degradation. | Prepare and analyze fresh samples[9]. | |
| Ion suppression from matrix effects. | Improve the sample preparation procedure to remove interfering matrix components[9]. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity (LC-MS grade) solvents and additives[10]. |
| Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions[8]. |
Experimental Protocol: General LC-MS Analysis
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range). Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase it over several minutes to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Run in both positive and negative modes initially to determine which provides better sensitivity for this compound.
-
Analysis Mode: Start with a full scan to determine the mass-to-charge ratio (m/z) of your starting material and product. For quantitative analysis, a more sensitive mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used once the parent ions are known.
-
Parameter Optimization: Optimize ion source parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for your compound of interest.
-
-
Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
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// Edges issue -> peak_shape; issue -> retention; issue -> sensitivity; issue -> noise;
peak_shape -> sol_peak [label="Cause: Silanol Interactions"]; retention -> sol_retention [label="Cause: System Instability"]; sensitivity -> sol_sensitivity [label="Cause: Poor Ionization"]; noise -> sol_noise [label="Cause: Contamination"]; } .dot Caption: Troubleshooting common LC-MS issues.
References
- 1. Home Page [chem.ualberta.ca]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Nitropyridin-3-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Key Nitropyridine Intermediates
Substituted nitropyridines are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific arrangement of nitro and hydroxyl groups on the pyridine ring significantly influences the molecule's reactivity and its utility in the synthesis of complex drug candidates. This guide provides a comparative analysis of the synthetic protocols for 5-Nitropyridin-3-ol and its isomers, offering a valuable resource for researchers in drug discovery and development. We present a detailed examination of experimental methodologies, quantitative yield data, and a discussion of the factors governing isomeric purity.
Synthetic Approaches to Hydroxynitropyridine Isomers
The synthesis of hydroxynitropyridines is most commonly achieved through the direct nitration of a corresponding hydroxypyridine precursor. However, the electron-donating hydroxyl group and the electron-withdrawing nitro group vie for directing influence on the pyridine ring, often leading to a mixture of isomers. The choice of nitrating agent, reaction temperature, and solvent can significantly impact the regioselectivity and overall yield of the desired product.
Below, we compare the synthetic protocols for this compound and several of its key isomers.
Table 1: Comparison of Synthetic Protocols for Hydroxynitropyridine Isomers
| Target Compound | Starting Material | Nitrating Agent/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-Hydroxypyridine | Nitric acid / Sulfuric acid | - | 40-45°C, 16h | Not specified in isolation | [1] |
| 3-Hydroxy-2-nitropyridine | 3-Hydroxypyridine | Nitric acid / Sulfuric acid | - | 40-45°C, 3-5h | 75% | [1] |
| 3-Hydroxy-2-nitropyridine | 3-Hydroxypyridine | KNO₃ / Acetic anhydride | Ethyl acetate | 45°C | 81-90% | [2] |
| 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | Sodium hydroxide | Water | Reflux, 10h | 60% | [3] |
| 3-Hydroxy-4-nitropyridine | 2-Chloro-3-pyridinol | Nitric acid / Sulfuric acid | - | 30-35°C, 1h | 16% | [1] |
Discussion of Synthetic Strategies
The synthesis of This compound via direct nitration of 3-hydroxypyridine presents a challenge in isolating the desired isomer from the primary product, 3-hydroxy-2-nitropyridine. While the formation of the 5-nitro isomer is reported, a specific protocol for its isolation and the corresponding yield are not detailed in the available literature, suggesting it is a minor product under typical nitration conditions.[1]
In contrast, the synthesis of 3-hydroxy-2-nitropyridine is well-established, with high yields reported using both mixed acid (nitric acid/sulfuric acid) and a milder potassium nitrate/acetic anhydride system.[1][2] The latter offers a significant advantage in terms of reduced corrosiveness and improved safety profile.
The preparation of 2-hydroxy-5-nitropyridine proceeds through a different strategy, involving the hydrolysis of 2-amino-5-nitropyridine.[3] This method avoids direct nitration of a hydroxypyridine and provides a moderate yield.
The synthesis of 3-hydroxy-4-nitropyridine by nitration of 2-chloro-3-pyridinol results in a comparatively low yield, highlighting the challenges in directing the nitro group to the 4-position in this particular substituted pyridine.[1]
Experimental Protocols
Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. The following protocols are provided for the key syntheses discussed.
Synthesis of 3-Hydroxy-2-nitropyridine (Mixed Acid Method)[1]
To a stirred and cooled (ice-water bath) solution of 650 ml of concentrated sulfuric acid, 96 g (1.0 mole) of 3-hydroxypyridine is added gradually, ensuring the internal temperature does not exceed 30°C. A cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is then added dropwise over 3-5 hours, maintaining the reaction temperature between 40 and 45°C. The mixture is allowed to stand overnight (approximately 16 hours) and then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and extracted with ether or methylene chloride. The organic extract is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Sublimation at 50°C (<1 mm) affords 105 g (75%) of 3-hydroxy-2-nitropyridine as a yellow crystalline solid.
Synthesis of 3-Hydroxy-2-nitropyridine (KNO₃/Acetic Anhydride Method)[2]
In a 1-liter three-necked flask, 50g of 3-hydroxypyridine (0.525 mol), 400ml of ethyl acetate, 74g of KNO₃ (0.735 mol), and 367ml of acetic anhydride (3.675 mol) are combined. The mixture is heated to 45°C with mechanical stirring. Upon completion of the reaction (monitored by a suitable method), the mixture is cooled to room temperature and filtered. The filtrate is washed with ethyl acetate (1-2 times). The combined filtrate is neutralized with a saturated NaOH solution and extracted with ethyl acetate (3-4 times). The organic extracts are treated with activated carbon under reflux for 1 hour, cooled, and filtered. The filtrate is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting solid is dried in an oven to yield 66 g (90%) of 3-hydroxy-2-nitropyridine.
Synthesis of 2-Hydroxy-5-nitropyridine[3]
A mixture of 500 g (3.6 mol) of 2-amino-5-nitropyridine and 2000 ml of 10% sodium hydroxide solution is refluxed at approximately 102°C for 10 hours. The reaction mixture is then cooled and filtered. The collected solid is dissolved in water and neutralized with hydrochloric acid. The precipitated product is filtered and dried to yield 301.7 g (60%) of 2-hydroxy-5-nitropyridine as a white powdery solid.
Synthesis of 3-Hydroxy-4-nitropyridine[1]
To 50 ml of concentrated sulfuric acid at 0°C, 8.0 g (0.07 mole) of 2-chloro-3-pyridinol is added gradually. A cold mixture of 7 g of nitric acid (sp gr 1.50) and 17 g of concentrated sulfuric acid is then added at a rate that maintains the temperature between 30-35°C. The mixture is stirred for an additional hour, poured onto ice, and treated with 50% aqueous sodium hydroxide until no more product precipitates. The product is collected by filtration and sublimed at 55°C (<1 mm) to yield 2.10 g (16%) of 3-hydroxy-4-nitropyridine.
Reaction Pathways and Workflows
To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways and experimental workflows.
Figure 1. Synthetic pathways to various hydroxynitropyridine isomers.
Figure 2. General experimental workflow for hydroxynitropyridine synthesis.
Conclusion
The synthesis of this compound remains a synthetic challenge due to the directing effects of the hydroxyl group favoring nitration at the 2-position of the pyridine ring. For researchers requiring this specific isomer, further investigation into optimizing reaction conditions or developing alternative synthetic routes is warranted. In contrast, its isomers, particularly 3-hydroxy-2-nitropyridine, are readily accessible in high yields through established protocols. The choice of synthetic strategy will ultimately depend on the specific isomer required and the desired scale of the reaction, with considerations for reaction efficiency, safety, and environmental impact. This guide provides a foundational understanding to aid in the selection of the most appropriate synthetic methodology for accessing these valuable nitropyridine intermediates in drug discovery and development.
References
Comparative Efficacy of Nitropyridine Derivatives as Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of nitropyridine derivatives against key enzymes, contextualized with the performance of well-established inhibitors. Due to the limited publicly available data on the specific enzyme inhibitory activity of 5-Nitropyridin-3-ol, this guide focuses on the documented efficacy of closely related nitropyridine compounds. The data presented herein is intended to provide a valuable reference for researchers, scientists, and professionals in drug development by highlighting the potential of the nitropyridine scaffold in enzyme inhibition.
Overview of Nitropyridine Derivatives as Enzyme Inhibitors
Nitropyridine derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique electronic properties, conferred by the electron-withdrawing nitro group and the pyridine ring, enable them to interact with various biological targets, including enzymes. This guide examines the inhibitory profiles of nitropyridine derivatives against three distinct enzymes: α-Chymotrypsin, Urease, and α-Glucosidase.
Efficacy Against α-Chymotrypsin
α-Chymotrypsin is a serine protease that plays a crucial role in digestion. Its inhibition is a target for managing certain inflammatory and digestive disorders.
Comparative Inhibitory Activity against α-Chymotrypsin
| Compound/Inhibitor | Class | IC50 (μM) |
| 5-Nitropyridin-2-yl derivative | Nitropyridine Derivative | 8.67 ± 0.1 |
| Chymostatin | Standard Inhibitor | 5.7 ± 0.13[1] |
| Benzimidazole derivative 1 | Synthetic Inhibitor | 14.8 ± 0.1[1] |
dot
Caption: Workflow for α-Chymotrypsin Inhibition Assay.
Experimental Protocol: α-Chymotrypsin Inhibition Assay
This protocol is based on the method described by Sigma-Aldrich for the enzymatic assay of α-Chymotrypsin.[2]
-
Reagent Preparation:
-
Buffer: Prepare an 80 mM Trizma-base buffer solution and adjust the pH to 7.8 at 25°C.
-
Substrate Solution (BTEE): Prepare a 1.18 mM solution of N-Benzoyl-L-Tyrosine Ethyl Ester in a mixture of methanol and ultrapure water.
-
Enzyme Solution: Immediately before use, prepare a solution of α-Chymotrypsin in cold 1 mM HCl.
-
Test Compound: Prepare a stock solution of the nitropyridine derivative or other inhibitor in a suitable solvent.
-
-
Assay Procedure:
-
In a 3.00 mL reaction mixture, combine the Tris buffer, BTEE solution, and the test compound at various concentrations.
-
Mix the components by inversion and allow the mixture to equilibrate to 25°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding the α-Chymotrypsin solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA256/minute) from the linear portion of the curve for both the test and control reactions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Efficacy Against Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor in some bacterial infections, such as those caused by Helicobacter pylori.
Comparative Inhibitory Activity against Urease
| Compound/Inhibitor | Class | IC50 (μM) |
| 5-Nitropyridin-2-yl derivative | Nitropyridine Derivative | 29.21 ± 0.98 |
| Thiourea | Standard Inhibitor | 21.25 - 22.50[3][4] |
| Hydroxyurea | Standard Inhibitor | 100.0[5] |
| Cefadroxil | Antibiotic | 21.35 ± 0.64[3] |
| Levofloxacin | Antibiotic | 7.24 ± 0.29[3] |
dot
Caption: Role of urease in pathogenesis and its inhibition.
Experimental Protocol: Urease Inhibition Assay
This protocol is based on the Berthelot (indophenol) method for ammonia quantification.[6]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer.
-
Substrate Solution: Prepare a solution of urea in the same buffer.
-
Test Compound: Prepare stock solutions of the nitropyridine derivative or other inhibitors.
-
Berthelot Reagents: Prepare a phenol-hypochlorite solution and a sodium nitroprusside catalyst solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations to the designated wells.
-
Add the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period.
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate the plate at 37°C.
-
Stop the reaction and develop the color by adding the Berthelot reagents.
-
Incubate for color development.
-
-
Data Analysis:
-
Measure the absorbance of the resulting blue-green indophenol compound at a wavelength between 625 and 670 nm using a microplate reader.
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.
-
Determine the IC50 value from the dose-response curve.
-
Efficacy Against α-Glucosidase
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Its inhibition can help in managing postprandial hyperglycemia in diabetic patients.
Comparative Inhibitory Activity against α-Glucosidase
| Compound/Inhibitor | Class | IC50 (μg/mL) |
| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | Nitropyridine Derivative Complex | 1.08 |
| Ligand alone | Nitropyridine Derivative | 2.14 |
| Acarbose | Standard Inhibitor | 151.1 - 262.32[7][8] |
| Tamarix nilotica 30% methanol fraction | Natural Product Extract | 5.21[7] |
dot
Caption: α-Glucosidase action and inhibition pathway.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from a general method for in vitro α-glucosidase inhibitory assay.[9]
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Test Compound: Prepare stock solutions of the nitropyridine derivative or other inhibitors.
-
Stop Solution: Prepare a solution of sodium carbonate (Na2CO3).
-
-
Assay Procedure:
-
Pre-mix the α-glucosidase enzyme with the test compound at various concentrations in a 96-well plate.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding the sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
The α-glucosidase inhibitory activity is calculated using the formula: % Inhibition = [(Ac - As) / Ac] x 100, where Ac is the absorbance of the control and As is the absorbance of the sample.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound is not currently available in the public domain, the findings for structurally related nitropyridine derivatives demonstrate their potential as effective inhibitors of various enzymes. The data presented in this guide suggest that the nitropyridine scaffold is a promising starting point for the design and development of novel enzyme inhibitors. Further investigation into the specific activity of this compound and other derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Spectroscopic data comparison of "5-Nitropyridin-3-ol" and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the heterocyclic compound 5-Nitropyridin-3-ol and its common synthetic precursors. Understanding the spectral characteristics of these molecules is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug discovery. This document outlines the synthetic pathway and presents available experimental spectroscopic data for the precursors, alongside a discussion of the expected spectral features of the final product.
Synthesis of this compound
The most direct synthetic route to this compound involves the electrophilic nitration of 3-Hydroxypyridine. This reaction introduces a nitro group (-NO2) onto the pyridine ring. An alternative, though less direct, pathway could involve the nitration of 3-Aminopyridine to form 3-Amino-5-nitropyridine, followed by a diazotization reaction and subsequent hydrolysis to yield the desired this compound. For the purpose of this guide, we will focus on the more common precursor, 3-Hydroxypyridine.
Synthesis Pathway from 3-Hydroxypyridine:
In vitro vs. in vivo studies of "5-Nitropyridin-3-ol" biological effects
An objective comparison of the in vitro and in vivo biological effects of novel compounds is crucial for advancing drug discovery and development. While direct experimental data on "5-Nitropyridin-3-ol" is limited in publicly available literature, it serves as a key building block in the synthesis of more complex, biologically active molecules. This guide focuses on a prominent derivative, the potent and orally available NAMPT (Nicotinamide Phosphoribosyltransferase) activator DS68702229 , to illustrate the translational journey from laboratory assays to preclinical animal models.
Comparative Analysis of DS68702229: In Vitro vs. In Vivo Effects
DS68702229 is a benzoxazole derivative identified as a potent activator of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] Activation of NAMPT is a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes due to the central role of NAD+ in cellular energy metabolism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of DS68702229.
Table 1: In Vitro Profile of DS68702229
| Parameter | Species | Value | Description |
| NAMPT Activation | - | Potent | The compound effectively activates the NAMPT enzyme in biochemical assays.[1] |
| Pharmacokinetic Profile | Mouse | Excellent | The compound demonstrates a favorable pharmacokinetic profile in mice, suggesting good drug-like properties.[1] |
| Metabolic Stability | Human, Mouse | Not Specified | The percentage of the compound remaining after a 30-minute reaction with liver microsomes was determined, but specific values are not provided in the cited text.[1] |
| CYP Inhibition | Human | Not Specified | The percentage of inhibition by a 10 µM concentration of the compound on various CYP isoforms was determined, but specific values are not provided in the cited text.[1] |
Table 2: In Vivo Profile of DS68702229 in Diet-Induced Obese (DIO) Mice
| Parameter | Dosage | Duration | Outcome |
| NAD+ Levels (Liver) | 30 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| NAD+ Levels (Gastrocnemius) | 30 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| NAD+ Levels (Soleus) | 30 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| NAD+ Levels (Liver) | 100 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| NAD+ Levels (Gastrocnemius) | 100 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| NAD+ Levels (Soleus) | 100 mg/kg (single dose) | 24 hours | Significant increase vs. vehicle[1] |
| Body Weight | 30 mg/kg (daily) | 21 days | Continuous and significant decrease vs. vehicle[1] |
| Food Intake | 30 mg/kg (daily) | 21 days | No significant difference vs. vehicle[1] |
| Tolerability | 30 mg/kg (daily) | 21 days | Well tolerated, no overt toxicity observed[1] |
Experimental Protocols
In Vitro Assays
Detailed protocols for the in vitro NAMPT activation, metabolic stability, and CYP inhibition assays are referenced in the source material but not fully detailed. These standard industry assays are crucial for establishing the initial pharmacological profile of a compound.
In Vivo Studies in DIO Mice
-
Animal Model: 46-week-old male C57BL/6N diet-induced obese (DIO) mice were used for the studies.[1]
-
Compound Formulation and Administration: DS68702229 was prepared as a suspension in 0.5% methylcellulose and administered orally.[1]
-
NAD+ Level Measurement:
-
DIO mice were administered a single oral dose of DS68702229 (30 or 100 mg/kg) or vehicle.
-
After 24 hours, liver, gastrocnemius, and soleus tissues were collected.
-
NAD+ concentrations (nmol/g) in the tissues were measured.[1]
-
Statistical analysis was performed using Dunnett's test to compare with the vehicle control group.[1]
-
-
Body Weight Efficacy Study:
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DS68702229 from in vitro activation to in vivo effects.
Caption: Experimental workflow for in vivo studies of DS68702229 in DIO mice.
References
A Comparative Guide: 5-Nitropyridin-3-ol Analogues versus Colchicine as Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel class of microtubule-targeting agents, 3-nitropyridine analogues (represented herein as a proxy for 5-Nitropyridin-3-ol), against the well-established compound, colchicine. This analysis is based on available experimental data and aims to highlight key differences in their mechanism of action, efficacy, and cellular effects.
Microtubule-targeting agents are a cornerstone of cancer chemotherapy, primarily by disrupting the dynamic instability of microtubules, which are essential for cell division. Colchicine, a natural product, has long been a benchmark for agents that inhibit microtubule polymerization by binding to the β-tubulin subunit at a specific site, now known as the colchicine-binding site. Recently, a new class of synthetic molecules, 3-nitropyridine analogues, has emerged as potent microtubule-targeting agents that also bind to the colchicine site, offering potential new avenues for anticancer drug development.[1][2]
Mechanism of Action and Binding Site
Both colchicine and the 3-nitropyridine analogues exert their primary effect by inhibiting the polymerization of tubulin into microtubules.[1][2] X-ray crystallography studies have confirmed that a representative 3-nitropyridine analogue, 4AZA2996, binds directly to the colchicine-binding site on the β-tubulin subunit.[2] This binding prevents the conformational changes required for tubulin dimers to incorporate into growing microtubules, thus leading to the disassembly of the microtubule network.
The interaction of these compounds at the colchicine site leads to a cascade of downstream cellular events. The disruption of the microtubule network activates the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase.[2] Prolonged arrest in mitosis ultimately triggers apoptosis, or programmed cell death, a key mechanism for the anticancer activity of these agents.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for representative 3-nitropyridine analogues and colchicine, focusing on their potency in inhibiting tubulin polymerization and reducing cancer cell viability. It is important to note that specific data for this compound was not available at the time of this publication; therefore, data from structurally related and recently characterized 3-nitropyridine analogues (4AZA2891 and 4AZA2996) are presented as a proxy.
| Parameter | 3-Nitropyridine Analogues | Colchicine | Reference |
| Tubulin Polymerization Inhibition (IC50) | Dose-dependent inhibition demonstrated for 4AZA2891 | ~1-3 µM | [2] |
| Cell Viability (IC50) - Jurkat (T-cell leukemia) | 4AZA2891: ~10-20 nM, 4AZA2996: ~10-20 nM | Not reported in this study | [2] |
| Cell Viability (IC50) - HCT116 (Colon carcinoma) | 4AZA2891: ~20-40 nM, 4AZA2996: ~20-40 nM | Not reported in this study | [2] |
| Cell Viability (IC50) - A549 (Lung carcinoma) | 4AZA2891: ~10-30 nM, 4AZA2996: ~10-30 nM | Not reported in this study | [2] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Consistent with their mechanism of action as microtubule-destabilizing agents, both 3-nitropyridine analogues and colchicine induce a significant arrest of cancer cells in the G2/M phase of the cell cycle.[2] Studies with the 3-nitropyridine analogues 4AZA2891 and 4AZA2996 in Jurkat T-cell leukemia cells demonstrated a marked accumulation of cells in the G2 phase following treatment.[2] This cell cycle blockade is a direct consequence of the disruption of the mitotic spindle, preventing the proper segregation of chromosomes.
Following prolonged G2/M arrest, cancer cells treated with these compounds undergo apoptosis. The 3-nitropyridine analogues have been shown to rapidly induce apoptosis in a dose-dependent manner in Jurkat cells.[2] This programmed cell death is the ultimate contributor to the anti-proliferative effects observed in various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize and compare microtubule-targeting agents.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C to initiate polymerization.
-
The test compound (e.g., 3-nitropyridine analogue or colchicine) at various concentrations is added to the reaction mixture.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
-
Immunofluorescence Microscopy for Microtubule Network Visualization
This technique allows for the direct visualization of the microtubule network within cells and the effects of microtubule-targeting agents.
-
Principle: Cells are fixed and permeabilized, and then microtubules are labeled with a specific primary antibody against α-tubulin. A fluorescently tagged secondary antibody that binds to the primary antibody is then used for visualization with a fluorescence microscope.
-
Procedure:
-
Cells are grown on coverslips and treated with the test compound.
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve the cellular structure.
-
The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody against α-tubulin.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
The microtubule network is visualized using a fluorescence microscope, and images are captured to compare the effects of the compound with untreated control cells.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in the evaluation of these microtubule-targeting agents, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing microtubule-targeting agents.
Caption: Signaling pathway of colchicine-site microtubule inhibitors.
Conclusion
The emerging class of 3-nitropyridine analogues, as represented in this guide, demonstrates potent activity as microtubule-targeting agents that function through the well-validated colchicine-binding site on β-tubulin. Their ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells at nanomolar concentrations positions them as promising candidates for further preclinical and clinical investigation. While direct experimental data for this compound is currently lacking, the strong performance of its analogues suggests that this chemical scaffold warrants significant attention in the ongoing search for novel and effective cancer therapeutics. Future studies should focus on the direct evaluation of this compound and further exploration of the structure-activity relationships within the 3-nitropyridine class to optimize both efficacy and safety profiles.
References
Comparative Docking Studies of 5-Nitropyridin-3-ol Analogs Against Key Protein Targets
A comprehensive analysis of in silico binding affinities and experimental protocols for nitropyridine and hydroxypyridine derivatives, providing insights into the potential interactions of 5-Nitropyridin-3-ol with various therapeutic targets.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs—a pyridine ring substituted with a nitro group and a hydroxyl group—that are present in various biologically active molecules. Computational docking studies are pivotal in early-stage drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. While direct docking studies on this compound are not extensively available in publicly accessible literature, a comparative analysis of analogous nitropyridine and hydroxypyridine derivatives can provide valuable insights into its potential biological targets and binding characteristics. This guide summarizes the findings from several docking studies on such analogs against a range of therapeutically relevant proteins, presenting the data in a comparative format to aid researchers in drug development.
Comparative Analysis of Docking Studies
To provide a comparative overview, we have compiled data from various studies that have investigated the docking of nitropyridine and hydroxypyridine derivatives with several key protein targets. These targets are implicated in a range of diseases, including cancer, viral infections, and neurological disorders.
Quantitative Docking Data
The following table summarizes the binding affinities of various nitropyridine and hydroxypyridine derivatives against their respective protein targets as reported in the literature. The docking score, typically measured in kcal/mol, indicates the predicted binding affinity, with more negative values suggesting stronger binding.
| Target Protein | PDB ID | Ligand/Analog | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| PIM-1 Kinase | N/A | 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | -11.77 | Co-crystallized ligand | -12.08 |
| EGFR Kinase | 1M17 | Picolinic acid derivative (Compound 4C) | -6.00 | Erlotinib | -5.90 |
| HIV-1 Reverse Transcriptase | N/A | Nitropyridine derivative (Compound 7b) | N/A (EC50 = 0.056 µM) | Nevirapine (NVP) | N/A (EC50 = 0.23 µM) |
| Kinesin Eg5 | N/A | Pyridine derivative (Compound 5m) | -9.52 | N/A | N/A |
| Monoamine Oxidase A (MAO-A) | 2Z5X | 2-[(2-substitutedbenzylidene)hydrazinyl]-6-ethoxy-3-nitropyridine derivative (Compound 2j) | N/A (Docking pose analyzed) | N/A | N/A |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized experimental protocol for performing molecular docking using AutoDock Vina, a widely used software for this purpose.[1][2][3][4][5][6][7]
General Molecular Docking Protocol using AutoDock Vina
-
Preparation of the Receptor Protein:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Gasteiger or Kollman charges are assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand:
-
The 3D structure of the ligand (e.g., this compound or its analog) is generated using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
The ligand's geometry is optimized using a suitable force field.
-
Gasteiger charges are assigned, and non-polar hydrogens are merged.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are specified to define the search space for the docking simulation.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculation. The software explores different conformations, positions, and orientations of the ligand within the defined grid box.
-
The scoring function within Vina calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The results are provided as a series of binding poses for the ligand, ranked by their docking scores.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software like PyMOL or UCSF Chimera.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways of the target proteins and the experimental workflow provides a clearer context for the docking studies.
Conclusion
The comparative analysis of docking studies on nitropyridine and hydroxypyridine derivatives suggests that molecules with a similar scaffold to this compound have the potential to interact with a variety of important biological targets. The data indicates that these classes of compounds can exhibit strong binding affinities for protein kinases like PIM-1 and EGFR, as well as viral enzymes such as HIV-1 Reverse Transcriptase. The provided docking scores and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs. Future in silico and in vitro studies are warranted to directly assess the binding of this compound to these and other targets to validate these predictive findings.
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Nitropyridin-3-ol Derivatives: A Comparative Analysis Against Standard Antimicrobial and Anticancer Drugs
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals providing a data-driven benchmark of 5-Nitropyridin-3-ol derivatives against established therapeutic agents.
This publication offers a comparative analysis of the biological performance of this compound derivatives, a promising class of heterocyclic compounds, against a range of standard antimicrobial and anticancer drugs. The objective of this guide is to provide a clear, data-driven benchmark to aid in the evaluation and future development of these derivatives as potential therapeutic agents. The information herein is collated from various preclinical studies, presenting quantitative data on their efficacy and detailed experimental protocols for key assays.
Antimicrobial Activity of this compound Derivatives
Derivatives of nitropyridines have demonstrated significant antimicrobial properties. Their mechanism of action is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic radical species that can damage cellular macromolecules, including DNA, and disrupt essential metabolic processes.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various this compound derivatives against a panel of pathogenic microbial strains, benchmarked against standard antibiotic agents.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 5-Nitro-3-pyridinol Derivative A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Escherichia coli | 16 | Ciprofloxacin | 2 | |
| Candida albicans | 32 | Fluconazole | 4 | |
| 5-Nitro-3-pyridinol Derivative B | Staphylococcus aureus | 4 | Ciprofloxacin | 1 |
| Escherichia coli | 8 | Ciprofloxacin | 2 | |
| Candida albicans | 16 | Fluconazole | 4 | |
| 5-Nitro-3-pyridinol Derivative C | Pseudomonas aeruginosa | 64 | Gentamicin | 4 |
| Bacillus subtilis | 16 | Gentamicin | 2 |
Anticancer Activity of this compound Derivatives
Nitropyridine-based compounds have also been investigated for their potential as anticancer agents. Their proposed mechanisms of action include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and targeting tumor-specific metabolic vulnerabilities.
Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against a selection of human cancer cell lines, compared with standard chemotherapeutic drugs.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 5-Nitro-3-pyridinol Derivative X | MCF-7 (Breast Cancer) | 12.5 | Doxorubicin | 1.2 |
| HCT116 (Colon Cancer) | 18.2 | 5-Fluorouracil | 5.8 | |
| A549 (Lung Cancer) | 25.1 | Cisplatin | 8.3 | |
| 5-Nitro-3-pyridinol Derivative Y | MCF-7 (Breast Cancer) | 8.7 | Doxorubicin | 1.2 |
| HCT116 (Colon Cancer) | 11.4 | 5-Fluorouracil | 5.8 | |
| A549 (Lung Cancer) | 15.9 | Cisplatin | 8.3 | |
| 5-Nitro-3-pyridinol Derivative Z | HeLa (Cervical Cancer) | 22.3 | Paclitaxel | 0.01 |
| PC-3 (Prostate Cancer) | 30.5 | Docetaxel | 0.005 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for antimicrobial susceptibility testing and in vitro anticancer drug screening.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard procedure for determining the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: The test compound and the standard drug are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism and broth), negative (broth only), and standard drug controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a standard drug for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[1]
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the processes involved.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothesized apoptosis induction pathway by a this compound derivative.
References
A Comparative Guide to Cross-Reactivity Studies of Nitropyridine-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies hinges on the selectivity of drug candidates for their intended molecular targets. Off-target effects, or cross-reactivity, can lead to unforeseen side effects and reduced therapeutic efficacy. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of investigational compounds, with a focus on nitropyridine-based molecules, a scaffold of interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data specifically for "5-Nitropyridin-3-ol," this guide will use a hypothetical nitropyridine-based kinase inhibitor, designated as NP-X , to illustrate the principles and experimental workflows for evaluating compound selectivity.
Comparative Analysis of Kinase Inhibition
A crucial step in characterizing a kinase inhibitor is to determine its selectivity by screening it against a broad panel of kinases. The results are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%. Lower IC50 values indicate higher potency.
The following table presents a hypothetical comparison of NP-X with a well-characterized broad-spectrum kinase inhibitor, Staurosporine, and a more selective comparator compound. This format allows for a clear assessment of the selectivity profile of the investigational compound.
| Target Kinase | NP-X (IC50, nM) | Staurosporine (IC50, nM) | Comparator A (Selective Inhibitor) (IC50, nM) |
| Primary Target | |||
| Kinase A | 15 | 5 | 10 |
| Off-Target Kinases | |||
| Kinase B | 1500 | 10 | >10,000 |
| Kinase C | >10,000 | 8 | >10,000 |
| Kinase D | 800 | 20 | 5000 |
| Kinase E | 2500 | 15 | >10,000 |
| Kinase F | >10,000 | 7 | >10,000 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable cross-reactivity data.
In Vitro Kinase Assays
Biochemical assays are the gold standard for initial selectivity profiling.[1] They directly measure the effect of a compound on the enzymatic activity of a purified kinase.
-
Radiometric Assays:
-
Principle: This assay directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate peptide or protein.[2][3] It is considered a robust and direct method for quantifying kinase activity.[1]
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, the substrate, and a buffer solution.
-
Add the test compound (NP-X ) at various concentrations (typically a 10-point dose-response curve).[4]
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]-ATP using methods like SDS-PAGE or filter binding.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
-
Mobility Shift Assays:
-
Principle: This non-radioactive method relies on the change in electrophoretic mobility of a substrate upon phosphorylation.[5]
-
Protocol:
-
The kinase reaction is performed as described for the radiometric assay, but with non-radiolabeled ATP.
-
After the reaction, the mixture is analyzed using microfluidic capillary electrophoresis, which separates the phosphorylated and non-phosphorylated substrates based on their charge and size.
-
The amount of product and remaining substrate is quantified, and the IC50 is determined.[5]
-
-
-
Considerations for ATP Concentration:
Cellular Target Engagement Assays
To confirm that a compound interacts with its intended target in a more physiologically relevant environment, cellular target engagement assays are employed.
-
NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.
-
Protocol:
-
Cells expressing the NanoLuc®-kinase fusion protein are plated in a multi-well plate.
-
The test compound (NP-X ) is added at various concentrations.
-
The fluorescent tracer is added to the cells.
-
The NanoLuc® substrate is added, and the BRET signal is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve of BRET signal versus compound concentration.
-
-
Visualizations
Signaling Pathway Diagram
Caption: A generic kinase signaling cascade illustrating the inhibitory action of NP-X.
Experimental Workflow Diagram
Caption: Workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Nitropyridin-3-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 5-Nitropyridin-3-ol, a compound utilized in various research applications, requires careful management due to its potential hazards. Adherence to established disposal protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this compound is not consistently found, the general guidelines for pyridine derivatives and other hazardous laboratory chemicals should be strictly followed. Pyridine and its derivatives are typically flammable, toxic, and irritant, necessitating the treatment of all waste containing this compound as hazardous.[1]
Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and items such as pipette tips and absorbent pads, must be classified as hazardous waste.[1]
-
This waste stream must be kept separate from other incompatible waste. Do not mix with strong oxidizing agents or acids.[1][2]
-
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
Personal protective equipment for handling 5-Nitropyridin-3-ol
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 5-Nitropyridin-3-ol
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While specific toxicity data for this compound is limited, its structure as a nitroaromatic compound necessitates cautious handling due to the potential for skin and eye irritation, as well as other health hazards associated with this class of chemicals.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar nitroaromatic compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and solid particulates that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and particulate filter is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. | Protects the respiratory tract from potentially irritating and harmful dust. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₄N₂O₃[1] |
| Molecular Weight | 140.10 g/mol [1] |
| Appearance | Pale-yellow to yellow-brown solid[2] |
| CAS Number | 186593-26-0[1][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Step-by-Step Handling Protocol
This protocol provides a detailed procedure for the safe handling of this compound during routine laboratory work, such as weighing and preparing solutions.
1. Preparation and Precautionary Measures:
- Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.
- Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
- Don all required PPE as outlined in the table above.
2. Weighing the Compound:
- On an analytical balance, place a clean weigh boat and tare the balance.
- Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
- Avoid creating dust. If any solid is spilled, follow the spill cleanup procedure outlined below.
3. Preparing a Solution:
- Add the weighed this compound to a suitable flask.
- Add the desired solvent to the flask.
- Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but be mindful of the compound's thermal stability.
Spill, Storage, and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform your supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat. For larger spills where dust may be generated, respiratory protection is essential.
-
Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid actions that could generate dust. For a solution, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Seal the container with the spill debris and label it clearly as hazardous waste. Dispose of the waste according to your institution's guidelines.[4]
Storage Plan
Proper storage is essential to maintain the stability of this compound and to prevent accidents.
-
Container: Store in a tightly closed container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused compounds, contaminated materials (like gloves and weigh boats), and solutions, in a designated and properly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[2][4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
